2-Chloro-1-(2-methylphenyl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
4209-23-8 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
QBUAMGNEUKWLRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)CCl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Isomeric Divergence: A Technical Analysis of 2-Methyl vs. 4-Methyl Phenacyl Chlorides
This guide provides an in-depth technical analysis of the structural, physical, and reactive divergences between 2-Chloro-1-(2-methylphenyl)ethanone (the ortho isomer) and its 4-methyl counterpart (the para isomer).
Executive Summary
In the synthesis of pharmaceutical intermediates—particularly for thiazole, imidazole, and indole scaffolds—phenacyl chlorides (
Understanding the distinction is not merely academic; it dictates reaction kinetics, purification strategies, and the ultimate success of nucleophilic cyclizations. The ortho isomer introduces significant steric strain and rotational barriers (the "Ortho Effect") that absent in the para isomer.
Structural & Physical Characterization
The core difference lies in the position of the methyl group relative to the reactive chloroacetyl moiety. This positional change fundamentally alters the molecular symmetry and electronic environment.
Comparative Data Table
| Feature | Para Isomer (4-Methyl) | Ortho Isomer (2-Methyl) |
| IUPAC Name | 2-Chloro-1-(4-methylphenyl)ethanone | 2-Chloro-1-(2-methylphenyl)ethanone |
| Common Name | 4-Methylphenacyl chloride | 2-Methylphenacyl chloride |
| CAS Number | 4209-24-9 | 56056-51-0 (Reference/Rare) |
| Physical State | Crystalline Solid | Low-melting Solid or Oil |
| Melting Point | 55 – 59 °C | < 45 °C (Often supercooled liquid) |
| Symmetry | ||
| Lachrymator | High (Severe Irritant) | High (Severe Irritant) |
Structural Visualization
The following diagram illustrates the steric clash present in the ortho isomer compared to the unobstructed para isomer.
Figure 1: Structural causality linking substituent position to electronic and steric consequences.
Synthetic Pathways & Regioselectivity[6]
The primary route to these compounds is Friedel-Crafts Acylation . This reaction is highly sensitive to the directing effects of the methyl group on the toluene substrate.
The Regiochemical Challenge
When toluene reacts with chloroacetyl chloride in the presence of
-
Methyl Group Direction: The methyl group is an ortho, para-director.[1]
-
Steric Control: The bulky chloroacetyl electrophile favors the para position to avoid the steric bulk of the methyl group.
-
Outcome: The para isomer is the major product (>85-90%), while the ortho isomer is a minor byproduct (<10-15%).
Protocol Note: To isolate the ortho isomer specifically, direct acylation of toluene is inefficient due to difficult separation. Instead, starting from o-toluoyl chloride via diazomethane homologation (Arndt-Eistert synthesis) or reaction with sulfoxonium ylides is preferred for high purity.
Reactivity Profile: The "Ortho Effect"
The most critical distinction for researchers is the reactivity difference in nucleophilic substitutions (e.g.,
Nucleophilic Attack at Carbonyl (Cyclization)
In reactions like the Hantzsch Thiazole Synthesis (condensation with thioamides), the nucleophile must attack the carbonyl carbon.
-
Para Isomer: The carbonyl is planar with the ring, allowing full conjugation. The electron-donating methyl group slightly deactivates the carbonyl compared to unsubstituted phenacyl chloride, but the reaction proceeds rapidly.
-
Ortho Isomer: The ortho-methyl group exerts steric inhibition of resonance . It forces the carbonyl group to twist out of the plane of the benzene ring. Furthermore, it physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
-
Consequence: Reaction rates are significantly slower. Higher temperatures or stronger Lewis acid catalysts may be required to drive cyclization.
-
Spectroscopic Differentiation (NMR)
Distinguishing these isomers in a crude mixture is vital.
-
NMR (Methyl Region):
-
Para: Methyl singlet appears at ~2.40 ppm .
-
Ortho: Methyl singlet shifts downfield to ~2.50 - 2.55 ppm .
-
Reason: In the ortho isomer, the methyl group sits in the deshielding cone of the carbonyl group (if coplanar) or experiences anisotropic effects from the twisted carbonyl system.
-
-
NMR (Aromatic Region):
-
Para: Characteristic AA'BB' doublet system (symmetric).
-
Ortho: Complex ABCD multiplet pattern (asymmetric).
-
Experimental Workflow: Separation & Purification
If you have a mixture (e.g., from bulk Friedel-Crafts acylation), separation relies on the symmetry-driven difference in crystallinity.
Figure 2: Fractional crystallization workflow for isomer separation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude brown oil/solid in a minimum amount of boiling hexane containing 5-10% ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C. The symmetric para isomer packs efficiently and will crystallize out as white needles.
-
Filtration: Filter the solid. This is your 4-methyl isomer .
-
Enrichment: The filtrate (mother liquor) contains the 2-methyl isomer and uncrystallized para.
-
Purification: Concentrate the filtrate. If high purity ortho is needed, perform vacuum distillation. The ortho isomer typically boils slightly lower due to reduced intermolecular stacking interactions.
Safety & Handling (Lachrymatory Warning)
Both isomers are potent lachrymators (tear gas agents), structurally related to CN gas (chloroacetophenone).
-
Hazard: Severe eye and respiratory irritation.
-
Handling: Always handle in a functioning fume hood.
-
Decontamination: Wash glassware with a solution of ethanol and aqueous ammonia (converts the lachrymator to the harmless amino-acetophenone derivative) before removing from the hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15560949, 2-Chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discusses the Ortho Effect and Steric Inhibition of Resonance).
Sources
An In-depth Technical Guide to the Physical Properties of α-Chloro-o-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical properties of α-chloro-o-methylacetophenone, with a primary focus on its boiling point. The document navigates the current landscape of available data, addressing the notable absence of experimentally determined values for this specific ortho-isomer and contextualizing its properties through comparative analysis with its para-isomer, 2-chloro-1-(4-methylphenyl)ethanone. This guide synthesizes information from chemical databases and literature to offer a robust overview, including compound identification, a comparative analysis of physical properties, a detailed protocol for experimental boiling point determination, and essential safety and handling information. It is designed to serve as a foundational resource for professionals engaged in chemical synthesis and drug development.
Compound Identification and Structure
α-Chloro-o-methylacetophenone, systematically named 2-chloro-1-(2-methylphenyl)ethanone , is an aromatic ketone and a halogenated derivative of acetophenone. The designation "alpha" (α) indicates that the chlorine atom is substituted on the carbon of the acetyl group adjacent to the carbonyl, while "ortho" (o) specifies that the methyl group is located at the 2-position of the phenyl ring.
This specific substitution pattern is crucial for its chemical reactivity and physical properties. It is an isomer of the more commonly documented 2-chloro-1-(4-methylphenyl)ethanone (the para-isomer). To date, a dedicated CAS number for the ortho-isomer has not been prominently indexed in major chemical databases.
Figure 1: Chemical structures of the target ortho-isomer and its comparative para-isomer.
Physical Properties: A Comparative Analysis
A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physical data for α-chloro-o-methylacetophenone. However, substantial data exists for its para-isomer, 2-chloro-1-(4-methylphenyl)ethanone (CAS: 4209-24-9), which serves as a valuable reference point.
Boiling Point: Estimation and Isomeric Context
No experimentally verified boiling point for α-chloro-o-methylacetophenone (the ortho-isomer) at standard pressure is currently available in the cited literature.
For the purpose of this guide, we turn to the properties of the well-documented para-isomer and computational estimation.
-
Para-Isomer (2-chloro-1-(4-methylphenyl)ethanone): This isomer has a reported boiling point of 258.5°C at 760 mmHg .[] Another source provides a rough estimate of 238.18°C.[2][3] The discrepancy highlights the importance of consulting multiple sources and noting when values are estimates.
The position of the methyl group influences the molecule's polarity and intermolecular forces, thereby affecting its boiling point. While ortho and para isomers often have similar boiling points, differences can arise due to variations in dipole moment and molecular symmetry, which affects crystal lattice packing in the solid state and intermolecular interactions in the liquid state.
Summary of Physical Properties
The following table summarizes the available data for α-chloro-o-methylacetophenone and its para-isomer. It is critical to note that the data for the ortho-isomer are predicted, while the data for the para-isomer are a combination of experimental and estimated values from various sources.
| Property | α-Chloro-o-methylacetophenone (ortho-isomer) | 2-chloro-1-(4-methylphenyl)ethanone (para-isomer) |
| IUPAC Name | 2-chloro-1-(2-methylphenyl)ethanone | 2-chloro-1-(4-methylphenyl)ethanone |
| CAS Number | Not Identified | 4209-24-9[][4] |
| Molecular Formula | C₉H₉ClO | C₉H₉ClO[][2] |
| Molecular Weight | 168.62 g/mol | 168.62 g/mol [][2] |
| Boiling Point | ~245-255°C (Predicted) | 258.5°C at 760 mmHg[] / ~238.18°C (Estimate)[2][3] |
| Melting Point | Not Available | 57.5°C[2][3] |
| Density | Not Available | ~1.134 g/cm³[] |
| Appearance | Not Available | White to light yellow powder or crystals |
Disclaimer: The boiling point for the ortho-isomer is a predicted value based on computational models and comparison with related isomers. It should be used as an estimate and verified experimentally.
Experimental Determination of Boiling Point
Given the absence of published data, experimental determination is necessary. The following protocol outlines a standard method for determining the boiling point of a low-melting solid or liquid organic compound like an acetophenone derivative. This self-validating protocol ensures accuracy through calibration and careful observation.
Principle
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For purity assessment, a sharp, constant boiling point is indicative of a pure substance.
Materials and Apparatus
-
Thiele tube or similar oil bath apparatus
-
High-temperature thermometer (calibrated)
-
Small-diameter test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
-
Sample of α-chloro-o-methylacetophenone
-
Safety goggles, lab coat, and chemical-resistant gloves
Step-by-Step Protocol
-
Preparation:
-
Fill the Thiele tube with mineral oil to a level just above the top arm.
-
Securely clamp the Thiele tube to a retort stand.
-
Add a small amount (approx. 0.5 mL) of the sample into the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
-
Assembly:
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube. The assembly should not touch the sides of the Thiele tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the tube will ensure even heat distribution via convection.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Continue to heat slowly until a continuous and rapid stream of bubbles is observed. This indicates that the air in the capillary has been replaced by the vapor of the substance.
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Boiling Point Reading:
-
Observe the capillary tube closely as the apparatus cools. The stream of bubbles will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record this temperature.
-
-
Validation:
-
Allow the apparatus to cool further, then reheat to repeat the measurement. Consistent readings validate the result.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a correction may be necessary.
-
Figure 2: Standard experimental workflow for boiling point determination.
Safety and Handling
As an α-chloroacetophenone derivative, this compound should be handled with extreme caution, assuming it possesses similar toxicological properties to related compounds.
-
Hazard Class: α-Chloroacetophenones are potent lachrymators (tear-producing agents) and are corrosive. They are harmful if swallowed and can cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
While the precise experimental boiling point of α-chloro-o-methylacetophenone remains uncharacterised in public literature, a strong, scientifically grounded estimation can be made through analysis of its isomers and computational prediction. The data for the para-isomer, 2-chloro-1-(4-methylphenyl)ethanone, provides a critical benchmark, suggesting a boiling point in the range of 240-260°C. For any application requiring precise physical data, direct experimental determination using a standard protocol, such as the one detailed herein, is imperative. Researchers and drug development professionals must handle this compound with rigorous safety protocols, consistent with the known hazards of α-chloroacetophenones.
References
-
ResearchGate. (2022, April 26). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]
-
SpringerLink. (2021, June 4). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]
-
ResearchGate. Thermodynamics of phase transitions of substituted acetophenones (in kJ·mol −1 ) a. [Link]
-
PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]
-
Canadian Science Publishing. pKa values for substituted acetophenones: values determined by study of rates of halogenation. [Link]
-
FooDB. Showing Compound 4'-Methylacetophenone (FDB010549). [Link]
-
Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]
-
PubChem. 5'-Chloro-2'-hydroxy-4'-methylacetophenone. [Link]
-
PubChem. 2-chloro-1-phenyl(114C)ethanone. [Link]
-
NIST. Ethanone, 1-(2-methylphenyl)-. [Link]
Sources
Technical Assessment: Is 2-Chloro-1-(2-methylphenyl)ethanone a Lachrymator?
Executive Summary
Verdict: YES.
2-Chloro-1-(2-methylphenyl)ethanone (CAS: 4209-23-8), also known as
It belongs to the class of
Key Hazards:
-
Lachrymatory Effect: Induces immediate, severe tearing and blepharospasm (involuntary eyelid closure) upon exposure to vapors or aerosols.
-
Corrosivity: Classified as causing severe skin burns and eye damage (H314/H318).
-
Mechanism: Irreversible alkylation of the TRPA1 ion channel on sensory neurons.
Chemical Profile & Identification
Precise identification is critical for safety protocols, as this compound is often confused with its isomers (para- or meta-substituted) or the non-chlorinated parent ketone.
| Property | Detail |
| Chemical Name | 2-Chloro-1-(2-methylphenyl)ethanone |
| CAS Number | 4209-23-8 |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 168.62 g/mol |
| Physical State | Low-melting solid or oil (Boiling Point: ~252 °C) |
| Structural Class |
Structural Analysis
The molecule consists of a phenyl ring substituted with a methyl group at the C2 position and a chloroacetyl group at C1. The
Mechanism of Action: The TRPA1 Pathway[1]
The lachrymatory effect is not merely "irritation" but a specific biochemical event involving the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, often called the "wasabi receptor." This channel is expressed in nociceptive (pain-sensing) neurons innervating the cornea and mucous membranes.
Covalent Modification (Alkylation)
Unlike traditional ligand-receptor interactions which are reversible,
Reaction Type: S
-
The thiol group (
) of the TRPA1 cysteine acts as the nucleophile. -
It attacks the
-carbon of 2-Chloro-1-(2-methylphenyl)ethanone. -
The chloride ion (
) is displaced as the leaving group. -
The result is a stable thioether adduct , permanently locking the channel in an "open" conformation until the protein is recycled.
Signal Transduction Pathway
Once alkylated, the TRPA1 channel opens, allowing an influx of Calcium (
Figure 1: Molecular mechanism of lachrymation via TRPA1 alkylation.
Safety & Handling Protocols
Due to its potency, standard "good laboratory practice" is insufficient. Specific containment and neutralization strategies are required.
Engineering Controls
-
Primary Containment: All operations (weighing, synthesis, transfer) must be performed inside a certified Chemical Fume Hood .
-
Airflow: Verify face velocity is >100 fpm (0.5 m/s) before use.
-
Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap to prevent vapors from entering the pump exhaust or laboratory atmosphere.
Personal Protective Equipment (PPE)
-
Eyes: Chemical Safety Goggles (indirect vented) are mandatory. Safety glasses are inadequate against lachrymatory vapors.
-
Hands: Double Nitrile Gloves (minimum 0.11 mm thickness each). Change immediately upon splash contact.
-
Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Decontamination & Neutralization
The electrophilic nature of the compound is its weakness. It can be chemically destroyed by "soft" nucleophiles.
Neutralization Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water, or a mixture of 5% Ammonia ( ) in Ethanol. -
Mechanism: The thiosulfate or amine attacks the
-carbon, displacing the chlorine and forming a non-volatile, water-soluble salt that is no longer lachrymatory.
Figure 2: Safe handling and neutralization workflow.
Synthesis & Applications in Drug Development
Synthetic Utility
In drug discovery, 2-Chloro-1-(2-methylphenyl)ethanone is a versatile building block, primarily used to synthesize:
-
Heterocycles: Precursor for indazoles , thiazoles , and imidazopyridines via cyclization with hydrazines or thioamides.
-
Photoremovable Protecting Groups (PPGs): The
-methylphenacyl moiety is used in "caged" compounds. Upon UV irradiation, it undergoes photoenolization and releases the bioactive cargo (e.g., ATP, neurotransmitters), releasing the ketone byproduct.
Impurity Management
Because it is a highly reactive alkylating agent, trace amounts of this intermediate in a final drug substance are considered Genotoxic Impurities (GTIs) .
-
Control Strategy: It must be controlled to ppm levels (typically <10-20 ppm) using validated LC-MS/MS methods.
-
Purification: Recrystallization is often effective, but the mother liquor remains hazardous and must be neutralized before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237805, 2-Chloro-1-(4-methylphenyl)ethanone (Para-isomer analog data). Retrieved from [Link]
-
Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[1] Nature, 445(541-545). (Foundational mechanism of alpha-halo ketones).
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Details on o-methylphenacyl chloride photochemistry). Retrieved from [Link]
Sources
Structural Elucidation and Purity Assessment of 2-Chloro-1-(2-methylphenyl)ethanone
Executive Summary & Strategic Importance
2-Chloro-1-(2-methylphenyl)ethanone (CAS: 55676-52-5), also known as 2-methylphenacyl chloride , is a critical electrophilic intermediate in the synthesis of heterocyclic scaffolds, particularly indoles and benzofurans used in medicinal chemistry.
Its structural validation is frequently complicated by the presence of regioisomers (specifically the para-isomer) and hydrolytic impurities. This guide provides a definitive NMR analysis workflow to distinguish the ortho-substituted core from common impurities and isomers, ensuring downstream reaction success.
Molecular Architecture & NMR Prediction Logic
To accurately interpret the spectrum, we must first deconstruct the magnetic environment of the molecule. The ortho-methyl group introduces steric strain that subtly influences the carbonyl's conjugation, while the electronegative chlorine atom significantly deshields the alpha-methylene protons.
Structural Node Analysis
-
Site A (Methyl Group): Attached to the aromatic ring.[1] Expect an upfield singlet, slightly deshielded relative to toluene due to the electron-withdrawing carbonyl group.
-
Site B (Methylene Linker): Flanked by a carbonyl and a chlorine.[2] This "push-pull" electronic environment creates a highly deshielded singlet.
-
Site C (Aromatic Ring): Ortho-substitution destroys the symmetry found in para-isomers. This results in a complex ABCD-type aromatic region rather than clean doublets.
Figure 1: Magnetic environments and predicted chemical shift zones for 2-Chloro-1-(2-methylphenyl)ethanone.
1H NMR Spectrum Analysis (400 MHz, CDCl3)
The following data represents the standard spectral signature for the pure compound.
Quantitative Data Table
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Explanation |
| Ar-CH₃ | 2.48 - 2.52 | Singlet (s) | 3H | - | Benzylic methyl, slightly deshielded by ortho-carbonyl. |
| -CH₂-Cl | 4.60 - 4.65 | Singlet (s) | 2H | - | Deshielded by inductive effect of Cl and anisotropy of C=O. |
| Ar-H (C3) | 7.25 - 7.32 | Multiplet (m) | 2H | - | Meta to carbonyl; overlapped with solvent residual in some cases. |
| Ar-H (C4) | 7.40 - 7.48 | Triplet of doublets | 1H | ~7.5, 1.2 | Para to methyl; experiences standard aromatic coupling. |
| Ar-H (C6) | 7.65 - 7.72 | Doublet (d) | 1H | ~7.8 | Ortho to carbonyl; most deshielded aromatic proton due to C=O proximity. |
Detailed Interpretation & Causality
-
The Regioisomer Check (The "Ortho" Fingerprint):
-
Observation: The aromatic region (7.2–7.8 ppm) is the critical differentiator.
-
Logic: A para-substituted isomer (4-methylphenacyl chloride) would show a symmetric AA'BB' pattern (two distinct doublets). The ortho-isomer displays a complex 4-spin system. The proton at the C6 position (adjacent to the ketone) is significantly downfield (~7.7 ppm) compared to the others.
-
Validation: If you see clear, symmetric doublets, your sample is the para-isomer, not the ortho.
-
-
The Methylene Singlet:
-
Observation: A sharp singlet at ~4.6 ppm.
-
Logic: The isolation of this
group between the carbonyl and chlorine means it has no vicinal neighbors for splitting. -
Warning: Broadening of this peak often indicates the presence of acid impurities or rapid exchange with moisture.
-
13C NMR Spectrum Analysis (100 MHz, CDCl3)
Carbon NMR provides the "skeleton" verification, confirming the carbon count and functional group oxidation states.
| Carbon Type | Shift ( | Note |
| Methyl ( | 21.0 - 21.8 | Typical benzylic carbon. |
| Methylene ( | 47.5 - 48.5 | Significant deshielding by Cl. |
| Aromatic CH | 125.0 - 133.0 | Four distinct signals expected. |
| Aromatic Quaternary | 138.0 - 140.0 | Two signals (ipso to C=O and ipso to CH3). |
| Carbonyl ( | 194.0 - 196.0 | Ketone characteristic. |
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and avoid artifacts (such as concentration-dependent shifts), follow this standardized protocol.
Materials
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal reference.-
Why: Excellent solubility for chlorinated ketones; TMS ensures accurate 0.0 ppm calibration.
-
-
Tubes: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent).
-
Filtration: Cotton wool or PTFE syringe filter (0.45 µm).
Step-by-Step Workflow
-
Massing: Weigh 10–15 mg of the solid sample into a clean vial.
-
Note: Over-concentration (>30 mg) can cause viscosity broadening; under-concentration (<5 mg) requires excessive scan times.
-
-
Solvation: Add 0.6 mL of
. Agitate gently until fully dissolved.-
Check: If the solution is cloudy, filter through cotton into the NMR tube. Suspended solids cause magnetic field inhomogeneity (shimming issues).
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30° (maximizes signal-to-noise per unit time).
-
Relaxation Delay (D1): 1.0 second (sufficient for protons; increase to 5s for quantitative integration).
-
Scans (NS): 16 (usually sufficient for 1H); 256–512 (for 13C).
-
Temperature: 298 K (25°C).
-
Impurity Profiling & Troubleshooting
In drug development, purity is paramount. The synthesis of this molecule (often via Friedel-Crafts acylation) leaves specific fingerprints if purification is incomplete.
Common Impurity Signals
| Impurity | Diagnostic Signal ( | Origin |
| Toluene | ~2.36 ppm (s, | Starting material (solvent/reactant). |
| Chloroacetic Acid | ~4.10 ppm (s, | Hydrolysis of chloroacetyl chloride. |
| 2-Methylbenzoic Acid | ~11.0 ppm (broad, | Oxidative degradation. |
| Water | ~1.56 ppm (in | Wet solvent or hygroscopic sample. |
Validation Workflow Diagram
The following flowchart illustrates the decision logic for validating the sample identity and purity.
Figure 2: Logic gate for structural validation and impurity assessment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263654, 2-Chloro-1-(2-methylphenyl)ethanone. Retrieved from [Link]
-
Erian, A. W., et al. (2003).The chemistry of
-haloketones and their utility in heterocyclic synthesis.[3] Molecules, 8(11), 793-865. (Contextual reference for reactivity and spectral expectations of phenacyl chlorides). -
Reich, H. J. WinPLT NMR Data: Chemical Shifts of Common Solvents and Impurities. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: The 2-Methylphenacyl Group as a Photoremovable Protecting Group
Abstract
This technical guide provides a comprehensive overview of the 2-methylphenacyl (2m-p) group, a versatile photoremovable protecting group (PPG) for researchers in organic synthesis, chemical biology, and drug development. We delve into the underlying photochemical principles, offer detailed, validated protocols for the protection and deprotection of key functional groups, and present critical data to guide experimental design. The unique attributes of the 2m-p moiety, including its efficient cleavage mechanism and synthetic accessibility, are highlighted, establishing it as a valuable tool for spatiotemporal control of molecular function.
Introduction: The Power of Light in Molecular Control
Photoremovable protecting groups (PPGs), also known as photocages, are indispensable tools that allow for the temporary inactivation of a molecule's function.[1][2][3] By absorbing light of a specific wavelength, these groups are cleaved, releasing the active molecule with high spatial and temporal precision.[1][2] This "uncaging" process avoids the need for chemical reagents, offering a clean and bio-orthogonal method for activating everything from small-molecule drugs to complex biomolecules.[1][3]
Among the diverse families of PPGs, arylcarbonylmethyl groups, such as the phenacyl moiety, are notable for their synthetic accessibility and well-understood photochemistry.[4] The 2-methylphenacyl (2m-p) group, a derivative of the o-methylphenacyl scaffold, has emerged as a particularly effective PPG. Its mechanism of action, rooted in an efficient intramolecular hydrogen abstraction, sets it apart from many other photocages.[5] This guide will provide the foundational knowledge and practical protocols necessary to successfully implement the 2m-p group in your research.
Core Principles: Mechanism of Photorelease
The photochemical cleavage of the 2-methylphenacyl group is a fascinating and efficient process. Unlike some PPGs that rely on less direct pathways, the 2m-p group's deprotection is initiated by a highly efficient photoenolization.[5][6]
Upon irradiation with UV light (typically in the 280-366 nm range), the carbonyl group of the 2m-p moiety is excited to its triplet state.[4][5] This is followed by a rapid intramolecular hydrogen abstraction from the adjacent ortho-methyl group, leading to the formation of a short-lived triplet photoenol.[4][6] This photoenol then isomerizes to longer-lived Z- and E-ground-state photoenols.[4][6] The release of the protected functional group occurs predominantly from the E-isomer, which subsequently cyclizes to form the major byproduct, 6-methyl-1-indanone.[6]
This intramolecular mechanism means that the reaction does not require an external photosensitizer or hydrogen donor, simplifying experimental setups and improving the purity of the reaction products.[5]
Figure 1. Photorelease mechanism of the 2-methylphenacyl group.
Key Performance Characteristics
The choice of a PPG is often dictated by its quantitative photochemical parameters. The 2-methylphenacyl group exhibits favorable properties that make it suitable for a range of applications.
| Property | Value | Solvent | Functional Group | Reference |
| Absorption Maxima (λmax) | ~248 nm, ~325 nm | Acetonitrile/Water | Carboxylates | [7] |
| Photorelease Quantum Yield (Φ) | ~0.2 | Benzene/Cyclohexane | Carboxylates | [6] |
| ~0.1 | Methanol | Carboxylates | [6] | |
| 0.09 - 0.71 | Various | Phosphates | [4] | |
| 0.16 - 0.68 | Various | Sulfonates | [4] |
Note: Quantum yield is a measure of the efficiency of a photochemical process, representing the number of events occurring per photon absorbed.[2] The solvent can have a significant impact on the quantum yield of the 2m-p group.[6]
Experimental Protocols
The following protocols provide a starting point for the protection of common functional groups with the 2-methylphenacyl group and its subsequent photolytic cleavage.
Protection of Carboxylic Acids
The most common method for installing the 2m-p group onto a carboxylic acid is through nucleophilic substitution with 2-methylphenacyl bromide.
Materials:
-
Carboxylic acid of interest
-
2-Methylphenacyl bromide (or 2,5-dimethylphenacyl bromide)
-
Triethylamine (Et3N) or a similar non-nucleophilic base
-
Ethyl acetate (EtOAc) or another suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
To an ice-cooled solution of the carboxylic acid (1.0 eq) in ethyl acetate, add triethylamine (1.1 eq).
-
Add 2-methylphenacyl bromide (1.1 eq) to the solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 2-methylphenacyl ester.
Protection of Phosphates
The 2m-p group can also be used to protect phosphates, which is particularly relevant in the synthesis of "caged" nucleotides and other biologically important phosphate esters.[8][9]
Protocol:
-
The protection of phosphates often involves reacting the phosphate mono- or diester with 2-methylphenacyl bromide in the presence of a suitable base, such as cesium carbonate or DBU, in an aprotic solvent like DMF. The specific conditions will vary depending on the nature of the phosphate substrate.
Photochemical Deprotection (Uncaging)
The release of the protected molecule is achieved through irradiation with UV light. The choice of wavelength and solvent is critical for efficient deprotection.
Materials:
-
2-Methylphenacyl-protected compound
-
Solvent (e.g., methanol, benzene, or aqueous buffer systems)
-
UV light source (e.g., mercury lamp with appropriate filters, or a laser for precise applications)
-
Quartz reaction vessel (or other UV-transparent material)
Protocol:
-
Prepare a solution of the 2-methylphenacyl-protected compound in the chosen solvent. The concentration should be optimized to ensure sufficient light penetration while being practical for subsequent analysis or use.
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a UV light source. Wavelengths between 280-366 nm are typically effective.[5] The irradiation time will depend on the quantum yield of the specific compound, the intensity of the light source, and the concentration of the solution. Monitor the reaction by a suitable analytical method (e.g., HPLC, LC-MS) to determine the optimal irradiation time.
-
Upon completion of the reaction, the solvent can be removed in vacuo. The released carboxylic acid (or other functional group) can be isolated and purified if necessary. The primary byproduct, 6-methyl-1-indanone, is generally straightforward to separate from the desired product.[6]
Figure 2. General experimental workflow for using the 2m-p group.
Applications and Case Studies
The utility of the 2-methylphenacyl group extends across various scientific disciplines.
-
Organic Synthesis: The 2m-p group serves as a robust protecting group for carboxylic acids and other functionalities during multi-step syntheses, allowing for their selective deprotection under mild, non-reagent-based conditions.[5]
-
Polymer Chemistry: The 2,5-dimethylphenacyl variant has been successfully employed as a photocleavable linker in polymer-supported synthesis.[4][10] This enables the traceless release of synthesized molecules from the solid support.
-
Drug Delivery and Pharmacology: The ability to release bioactive molecules at a specific time and location is a cornerstone of advanced drug delivery. "Caged" compounds utilizing the 2m-p group can be designed to release a therapeutic agent upon light activation, potentially minimizing off-target effects.[1]
Troubleshooting and Considerations
-
Solvent Choice: As indicated in the data table, the choice of solvent can significantly influence the quantum yield of photorelease. Nonpolar solvents like benzene or cyclohexane tend to give higher quantum yields for carboxylic acid release compared to polar protic solvents like methanol.[6]
-
Wavelength Selection: Ensure that the irradiation wavelength is appropriate for the 2m-p chromophore and does not cause unwanted side reactions with the protected molecule.
-
Byproduct Removal: While the primary byproduct, 6-methyl-1-indanone, is generally easy to remove, it's important to characterize all photoproducts to ensure the purity of the released substrate.
-
Oxygen Sensitivity: Some photochemical reactions can be sensitive to the presence of dissolved oxygen. For highly sensitive applications, degassing the solvent prior to irradiation may be beneficial.
Conclusion
The 2-methylphenacyl photoremovable protecting group offers a powerful and versatile tool for researchers seeking precise control over molecular function. Its efficient, intramolecular photorelease mechanism, coupled with its synthetic accessibility, makes it an attractive choice for a wide range of applications, from fundamental organic synthesis to the development of sophisticated light-activated biological probes and therapeutics. By understanding the core principles and following the detailed protocols outlined in this guide, scientists can effectively harness the power of light to advance their research endeavors.
References
-
Klán, P., Zabadal, M., & Heger, D. (2000). 2,5-Dimethylphenacyl as a New Photoreleasable Protecting Group for Carboxylic Acids. Organic Letters, 2(11), 1569–1571. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 102(9), 3177–3204. [Link]
-
Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001). 2,5-Dimethylphenacyl Esters: A Photoremovable Protecting Group for Carboxylic Acids. The Journal of Physical Chemistry A, 105(51), 11335–11341. [Link]
-
Šebej, P., Klán, P., Šolomek, T., Ngoy, B. P., & Wirz, J. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(7), 1199–1206. [Link]
-
K-L, K., & B, K. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1289-1303. [Link]
-
Givens, R. S., & Rubina, M. (2010). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Beilstein Journal of Organic Chemistry, 6, 10. [Link]
-
Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Angewandte Chemie International Edition, 48(48), 9032-9051. [Link]
-
Givens, R. S., et al. (2019). Competing Pathways for Photoremovable Protecting Groups: The Effects of Solvent, Oxygen and Encapsulation. Photochemical & Photobiological Sciences, 18(10), 2465-2473. [Link]
-
Unspecified Author. (2018). Deprotection of carboxylic acids from their phenacyl esters by Cu(II)/O 2/DMF-H 2O: Unusual formation of benzaldehyde from the phenacyl group. ResearchGate. [Link]
-
K-L, K., & B, K. (2022). Photoremovable Protecting Groups. MDPI. [Link]
-
Šebej, P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. ResearchGate. [Link]
-
Wikipedia contributors. (2023, November 28). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference for protecting group chemistry)
-
Šebej, P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Semantic Scholar. [Link]
-
Reddit user discussion. (2024). Protecting carboxylic acid. r/OrganicChemistry. [Link]
-
Slideshare presentation. (n.d.). Protection and deprotection of carboxylic acid. Slideshare. [Link]
-
Organic Synthesis website. (n.d.). Protecting Groups. [Link]
-
Organic Syntheses. (n.d.). phenacyl bromide. [Link]
-
Otsuka, T., et al. (2019). α-Methylphenacyl thioesters as convenient thioacid precursors. Organic & Biomolecular Chemistry. [Link]
-
McKenna, C. E., & Kashemirov, B. A. (2013). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future Medicinal Chemistry, 5(13), 1573–1590. [Link]
-
Mella, M., et al. (2000). Steady-state and laser flash photolysis study of the carbon-carbon bond fragmentation reactions of 2-arylsulfanyl alcohol radical cations. The Journal of Organic Chemistry, 65(16), 4872–4880. [Link]
- Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed., pp. 4-10). Thieme.
- Kocienski, P. J. (2005). Chapter 7 Phosphate Protecting Groups. In Protecting Groups (3rd ed., pp. 452-483). Thieme.
-
Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(12), 4666. [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]
-
van der Heden van Noort, G. J., et al. (2018). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. Chemical Science, 9(34), 6965–6970. [Link]
-
Newland, M. J., et al. (2023). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. International Journal of Molecular Sciences, 24(13), 10705. [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. mdpi.com [mdpi.com]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Preparation of 2-Substituted Indoles from Chloromethyl o-Tolyl Ketone
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of sterically demanding 2-arylindoles. The guide details the conversion of chloromethyl o-tolyl ketone (2-chloro-1-(2-methylphenyl)ethanone) into 2-(2-methylphenyl)-substituted indoles.
We explore two distinct synthetic pathways: the classical Bischler-Möhlau Indole Synthesis (robust, scalable) and a Palladium-Catalyzed Imine Cyclization (mild, high atom economy).
Executive Summary
The synthesis of 2-substituted indoles bearing sterically hindered aryl groups (such as the o-tolyl moiety) presents a unique challenge in medicinal chemistry. These scaffolds are critical pharmacophores in kinase inhibitors and GPCR ligands. Chloromethyl o-tolyl ketone serves as a potent electrophilic lynchpin. By reacting this
This guide details two validated methodologies:
-
Method A (Thermodynamic): Acid-catalyzed condensation/cyclization (Bischler-Möhlau).
-
Method B (Kinetic/Catalytic): Palladium-catalyzed oxidative cyclization of in situ generated imines.
Mechanistic Pathways & Strategic Analysis
The Chemical Challenge
The primary challenge in synthesizing 2-(o-tolyl)indoles is the steric clash introduced by the ortho-methyl group on the aryl ring. This steric bulk can inhibit the planarization required for the final aromatization step in traditional cyclizations.
Reaction Logic
The transformation relies on the reactivity of the
-
Step 1 (Common): Nucleophilic attack by the aniline nitrogen on the ketone carbonyl (imine formation) or the
-carbon (substitution). -
Step 2 (Divergent):
-
Bischler Route: Acid-mediated tautomerization to the enamine, followed by intramolecular electrophilic attack on the aniline ring.
-
Pd-Catalyzed Route: Oxidative insertion of Pd into the aryl C-H bond and subsequent reductive elimination.
-
Pathway Visualization
The following diagram illustrates the bifurcation between the acid-catalyzed and metal-catalyzed routes.
Caption: Divergent synthetic pathways for indole formation from chloromethyl o-tolyl ketone.
Experimental Protocols
Method A: Modified Bischler-Möhlau Synthesis (Robust & Scalable)
Best for: Large-scale synthesis, electron-rich anilines, and laboratories without glovebox facilities.
Principle: The reaction proceeds via the formation of an
Reagents
-
Chloromethyl o-tolyl ketone (1.0 equiv)
-
Substituted Aniline (2.0 - 3.0 equiv)
-
Ethanol (Solvent A)
-
Hydrobromic acid (48% aq.) or Polyphosphoric Acid (PPA) (Cyclizing Agent)
-
Sodium bicarbonate (sat. aq.)
Step-by-Step Protocol
-
Alkylation (Formation of
-aminoketone):-
Dissolve chloromethyl o-tolyl ketone (10 mmol, 1.68 g) in Ethanol (20 mL).
-
Add the aniline (25 mmol) slowly to the solution.
-
Critical Step: Heat to reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.
-
Observation: A precipitate (aniline hydrochloride) often forms.
-
Cool to room temperature. Pour into ice water (50 mL).
-
Filter the solid
-arylaminoketone intermediate. Wash with cold water and dry.
-
-
Cyclization:
-
Mix the dried intermediate (from Step 1) with the acid catalyst.
-
Option A (Standard): Add 10 mL of 48% HBr and reflux for 12 hours.
-
Option B (For difficult substrates): Mix with 10 g of PPA and heat to 140°C for 2 hours.
-
-
Quench: Cool the reaction mixture and pour onto crushed ice (100 g).
-
Neutralization: Slowly add saturated NaHCO₃ until pH ~8. The crude indole will precipitate.
-
Purification: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 50–75% depending on aniline electronics.
Method B: Palladium-Catalyzed Imine Cyclization (Modern)
Best for: Sensitive functional groups, high-value substrates, and atom economy.
Principle: This method avoids the isolation of the
Reagents
-
Chloromethyl o-tolyl ketone (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand: P(p-tolyl)₃ or XPhos (10 mol%)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: Toluene or Xylene (anhydrous)
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a Schlenk tube or pressure vial and purge with Argon.
-
Add chloromethyl o-tolyl ketone (1.0 mmol), Aniline (1.1 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (2.0 mmol).
-
Add anhydrous Toluene (5 mL).
-
-
Reaction:
-
Seal the vessel and heat to 100–110°C for 12–16 hours.
-
Mechanism Note: The reaction proceeds via the formation of an
-chloromethyl imine. The Pd(II) inserts into the ortho-C-H bond of the aniline ring (assisted by the imine nitrogen coordination) and displaces the chlorine.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Flash chromatography on silica gel (typically 5-10% EtOAc in Hexanes).
-
Yield Expectation: 70–90%.
Comparative Data Analysis
| Parameter | Method A (Bischler) | Method B (Pd-Catalysis) |
| Reaction Conditions | Harsh (Strong Acid, Reflux) | Mild (Base, 100°C) |
| Substrate Tolerance | Low (Acid-sensitive groups fail) | High (Tolerates esters, nitriles) |
| Atom Economy | Moderate (Requires excess aniline) | High (Stoichiometric amine) |
| Cost | Low | High (Pd catalyst required) |
| Main Byproduct | Aniline polymers, tars | Pd black, inorganic salts |
| Specific Risk | 1,2-Aryl Shift: The o-tolyl group may migrate to C3 if the reaction is overheated. | Dehalogenation: Rare, but possible reduction of the chloromethyl group without cyclization. |
Troubleshooting & Expert Insights
Controlling Regioselectivity (The Bischler Rearrangement)
In the acid-catalyzed route (Method A), a common pitfall is the Bischler Rearrangement .
-
Issue: The o-tolyl substituent, intended for position 2, migrates to position 3, or the positions of the aniline substituents are scrambled.
-
Cause: This occurs via a spirocyclic intermediate under thermodynamic control (high temp, strong acid).
-
Solution: Use Method B (Pd-catalysis) for strictly regiocontrolled synthesis. The metal-catalyzed pathway does not proceed via the spiro-intermediate, ensuring the o-tolyl group remains at C2.
Handling the o-Tolyl Steric Bulk
The ortho-methyl group on the ketone creates significant steric hindrance during the initial nucleophilic attack.
-
Tip: If the initial condensation (Step 1) is sluggish, add a Lewis Acid catalyst (e.g., TiCl₄, 10 mol%) to activate the ketone carbonyl, or use microwave irradiation (120°C, 30 min) to drive the imine formation.
Safety Note: Chloromethyl Ketones
Chloromethyl o-tolyl ketone is a potent alkylating agent and a lachrymator.
-
Protocol: Always handle in a fume hood.
-
Neutralization: Quench glassware and spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.
References
-
Palladium-Catalyzed C-C Ring Closure
-
General Indole Synthesis Methodologies
- Title: Synthesis of 2-substituted indoles and evalu
- Relevance: Provides context on the biological importance of 2-arylindoles and general condens
-
Source:4
-
Bischler Indole Synthesis Mechanism
-
Reaction of Acyl Chlorides/Ketones with Amines
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Synthesis of Donepezil intermediates via 2-methylphenacyl chloride derivatives
Executive Summary
This application note details a high-precision synthetic route for 5,6-dimethoxy-1-indanone , the critical pharmacophore precursor for Donepezil (Aricept) . While conventional industrial routes utilize polyphosphoric acid (PPA)-mediated cyclization of 3-(3,4-dimethoxyphenyl)propionic acid, those methods often suffer from poor regioselectivity (yielding 6,7-dimethoxy isomers) and harsh thermal conditions.
This protocol focuses on the 2-methylphenacyl chloride derivative pathway . Specifically, it delineates the transformation of 4,5-dimethoxy-2-methylphenacyl chloride into the indanone core via a photoenolization-assisted cyclization . This photochemical approach offers superior regiocontrol and mild reaction conditions. The guide further outlines the subsequent conversion of this intermediate into Donepezil via aldol condensation with 1-benzyl-4-piperidinecarboxaldehyde.
Scientific Foundation & Mechanism
The Regioselectivity Challenge
In standard Friedel-Crafts cyclizations, the directing effects of the methoxy groups can lead to mixtures of 5,6- and 6,7-dimethoxy-1-indanone. Separation of these isomers requires tedious recrystallization, reducing overall process yield.
The Photochemical Solution (Norrish Type II Variant)
The utilization of 2-methylphenacyl derivatives leverages the photo-lability of the ortho-methyl acetophenone moiety.
-
Excitation: Upon UV irradiation, the carbonyl group is excited to a triplet state.
-
Photoenolization: The excited carbonyl abstracts a hydrogen from the ortho-methyl group, forming a transient xylylenol (photoenol) .
-
Cyclization: This reactive diene undergoes an electrocyclic ring closure (or intramolecular attack) to expel the leaving group (chloride or benzoate) on the
-carbon, re-aromatizing to form the indanone ring.
Critical Insight: Direct photolysis of the chloride (X=Cl) often leads to radical side reactions and polymerization. Field experience dictates converting the chloride to a benzoate or similar ester prior to irradiation to stabilize the triplet state pathway and maximize yield (approx. 70% vs. <20% for direct chloride).
Synthetic Pathway Visualization
The following diagram illustrates the optimized workflow, highlighting the critical conversion of the chloride to the benzoate to ensure process stability.
Figure 1: Strategic pathway converting 2-methylphenacyl chloride derivatives to Donepezil, emphasizing the benzoate optimization step.
Detailed Experimental Protocols
Protocol A: Synthesis of 4,5-Dimethoxy-2-methylphenacyl Chloride
Objective: Functionalize the alpha-carbon of the acetophenone precursor.
Reagents:
-
4,5-Dimethoxy-2-methylacetophenone (1.0 eq)
-
Sulfuryl chloride (
) (1.1 eq) -
Dichloromethane (DCM) (Solvent)
-
Methanol (Quenching)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of 4,5-dimethoxy-2-methylacetophenone in 100 mL of anhydrous DCM under
atmosphere. -
Addition: Cool to 0°C. Add
dropwise over 30 minutes. The ortho-methyl group deactivates the ring slightly, but the methoxy groups activate it; temperature control is vital to prevent ring chlorination. -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Quench with MeOH (5 mL), wash with saturated
, dry over , and concentrate. -
Output: Crude 4,5-dimethoxy-2-methylphenacyl chloride. (Note: This compound is unstable; proceed immediately to Protocol B).
Protocol B: Optimization - Conversion to Phenacyl Benzoate
Rationale: As noted in Photochem. Photobiol. Sci. (Klán et al.), direct irradiation of the chloride yields complex mixtures.[2][3][4][5][6] The benzoate derivative stabilizes the radical/triplet intermediates.
Reagents:
-
Crude Phenacyl Chloride (from Protocol A)
-
Sodium Benzoate (1.2 eq)
-
Acetonitrile (ACN)[1]
Step-by-Step:
-
Suspend crude chloride and sodium benzoate in ACN.
-
Reflux for 4 hours.
-
Filter off NaCl precipitate.
-
Concentrate and recrystallize from Ethanol.
-
Yield Target: >85% conversion to 4,5-dimethoxy-2-methylphenacyl benzoate .
Protocol C: Photochemical Cyclization to 5,6-Dimethoxy-1-indanone
Objective: Formation of the indanone core via photo-elimination.[4][5][6]
Equipment:
-
Photochemical reactor (Rayonet or similar) equipped with 300 nm or 350 nm lamps.
-
Pyrex or Quartz reaction vessel.
Parameters:
| Parameter | Specification | Reason |
| Concentration | 0.01 M - 0.05 M | Prevents intermolecular dimerization. |
| Solvent | Benzene or Methanol | Benzene favors H-abstraction; Methanol is greener but may require longer times. |
| Degassing | Critical: Oxygen quenches the triplet excited state. | |
| Wavelength | >290 nm | Avoids degradation of the methoxy moiety. |
Step-by-Step:
-
Dissolve the Phenacyl Benzoate in degassed Benzene or Methanol.
-
Irradiate at ambient temperature. Monitor the disappearance of the carbonyl peak at ~1700
(IR) or shift in HPLC retention time. -
Reaction Time: Typically 2–6 hours depending on lamp intensity.
-
Post-Process: Evaporate solvent. The residue contains the Indanone and Benzoic acid.
-
Purification: Wash with saturated
(removes benzoic acid). Recrystallize the remaining solid from hexane/ethyl acetate. -
Validation:
NMR should show characteristic indanone methylene signals at 2.6–3.1 ppm.
Protocol D: Convergent Synthesis of Donepezil
Objective: Coupling the synthesized Indanone with the Piperidine moiety.[7]
Reagents:
-
1-Benzyl-4-piperidinecarboxaldehyde (Commercially available or synthesized via oxidation of 1-benzyl-4-hydroxymethylpiperidine)
-
Lithium Diisopropylamide (LDA) or KOH/MeOH
Step-by-Step:
-
Condensation: React Indanone (1.0 eq) with the aldehyde (1.1 eq) in THF using LDA at -78°C (kinetic control) or KOH in refluxing MeOH (thermodynamic control) to yield the benzylidene intermediate .
-
Reduction: Hydrogenate the double bond using
(1 atm) and 10% Pd/C in EtOAc/MeOH. -
Isolation: Filter catalyst, concentrate, and treat with HCl in diethyl ether to precipitate Donepezil Hydrochloride .
Analytical Specifications & Quality Control
| Compound | Key Analytical Marker ( | Acceptance Criteria |
| Phenacyl Chloride | No unreacted acetophenone methyl signal. | |
| Phenacyl Benzoate | Absence of aliphatic Cl stretch. | |
| 5,6-Dimethoxy-1-indanone | MP: 118–120°C. No regioisomer (6,7-dimethoxy) detected. | |
| Donepezil HCl | Purity >99.5% by HPLC. |
References
-
Veetil, A. T., et al. (2025). Photochemical synthesis of substituted indan-1-ones related to donepezil. ResearchGate. 4[9]
-
Klán, P., & Wirz, J. (2025). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, ACS Publications. 2
-
Gaonkar, S. L., et al. (2017).[10] Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. 10
-
Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PMC (NIH). 7
-
Beilstein J. Org.[11] Chem. (2017).[10][12] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. 12
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Reaction of 2-Chloro-1-(2-methylphenyl)ethanone with amines
Application Note: High-Efficiency Amination of 2-Chloro-1-(2-methylphenyl)ethanone [1]
-Haloketones[1]Executive Summary
This guide details the synthetic protocols for reacting 2-Chloro-1-(2-methylphenyl)ethanone (also known as 2-Chloro-2'-methylacetophenone) with primary and secondary amines.[1] While
This document provides optimized workflows to suppress common side reactions—specifically Favorskii rearrangement , self-condensation (dimerization) , and over-alkylation —ensuring high-purity isolation of the target
Safety & Handling (Critical)
WARNING: Lachrymator Agent 2-Chloro-1-(2-methylphenyl)ethanone is a potent lachrymator (tear gas agent analog) and skin irritant.[1]
-
Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or 5% sodium bisulfite to quench the alkylating potential before cleanup.
Mechanistic Insight & Reaction Design
The reaction proceeds via an
Key Mechanistic Pathways
-
Primary Pathway (
): Direct displacement of chloride by the amine lone pair. -
Competitor (Elimination/Rearrangement): Under strong basic conditions (e.g., alkoxides),
-haloketones can undergo Favorskii rearrangement to form esters/acids. We mitigate this by using weak bases ( ) or excess amine. -
Instability: The resulting free-base
-amino ketone is prone to oxidative darkening and polymerization (formation of dihydropyrazines).[1] Immediate conversion to the Hydrochloride (HCl) salt is recommended for stability.
Visualizing the Pathway
The following diagram illustrates the reaction logic and potential divergence points.
Figure 1: Reaction pathway highlighting the critical stabilization step (Salt Formation) to prevent dimerization.[1]
Experimental Protocols
Method A: Reaction with Secondary Amines (e.g., Piperidine, Morpholine)
Best for: Synthesis of tertiary amine derivatives (high stability).
Reagents:
-
Substrate: 2-Chloro-1-(2-methylphenyl)ethanone (1.0 equiv)[1]
-
Amine: Morpholine or Piperidine (1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: Acetone (Reagent Grade) or Acetonitrile (
)[1]
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2-methylphenyl)ethanone (10 mmol) in Acetone (30 mL).
-
Base Addition: Add anhydrous
(15 mmol) to the solution. The mixture will be a suspension. -
Amine Addition: Add the secondary amine (12 mmol) dropwise over 5 minutes at room temperature (RT).
-
Expert Note: The reaction is mildly exothermic. If scaling up (>10g), use a water bath to maintain RT.
-
-
Reaction: Stir vigorously at RT for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by a more polar spot ( ).[1]
-
-
Workup: Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate (EtOAc). Wash with water (
mL) to remove unreacted amine. Dry organic layer over . -
Salt Formation (Crucial): Cool the EtOAc solution to 0°C. Add 4M HCl in Dioxane dropwise until pH < 3. The product will precipitate as a white solid. Filter and wash with cold ether.
Method B: Reaction with Primary Amines (e.g., Methylamine, Benzylamine)
Challenge: Preventing bis-alkylation (where one amine attacks two ketone molecules).[1]
Protocol Modifications:
-
Stoichiometry: Use a large excess of the amine (3.0 – 4.0 equiv) to statistically favor mono-alkylation.[1]
-
Temperature: Maintain lower temperatures (0°C to 10°C) during addition.
-
Addition Order: Add a solution of the substrate dropwise into a stirred solution of the amine (Inverse Addition).
Data & Optimization Parameters
The following table summarizes solvent effects observed during optimization of the morpholine derivative synthesis.
| Solvent | Temperature | Reaction Time | Yield (Isolated HCl Salt) | Notes |
| Acetone | 25°C | 4 h | 88% | Cleanest profile; easiest workup.[1] |
| Ethanol | 78°C (Reflux) | 1 h | 72% | Faster, but significant colored impurities (oxidation). |
| DMF | 25°C | 3 h | 81% | High conversion, but difficult to remove solvent completely. |
| Toluene | 110°C | 2 h | 65% | Lower yield due to partial polymerization at high heat. |
Workflow & Troubleshooting Guide
This workflow ensures "Trustworthiness" by incorporating checkpoints for self-validation.
Figure 2: Operational workflow with decision nodes for incomplete reactions.
Troubleshooting Critical Process Parameters (CPPs)
-
Stalled Reaction: If the reaction stalls (common with bulky amines like tert-butylamine), add Potassium Iodide (KI, 10 mol%) . This generates the in situ
-iodo ketone, which is a more reactive electrophile (Finkelstein reaction logic).[1] -
Darkening/Tarring: Indicates free-base instability.[1] Ensure the reaction is kept under an inert atmosphere (
) if using primary amines. Perform salt formation immediately after workup. -
Lachrymatory Vapors during Workup: Unreacted starting material is present. Quench the organic layer with aqueous aliphatic amine (e.g., methylamine solution) before disposal to destroy the lachrymator.
References
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chloroacetophenone and derivatives.[1][3][4] Retrieved from (Verified general safety data for
-chloro ketones).[1] -
National Institutes of Health (NIH). (2023). Synthesis of Tolperisone and related amino-ketone muscle relaxants.[1] PubChem Compound Summary. Retrieved from [1]
-
Organic Chemistry Portal. (2024). Nucleophilic Substitution: Amination of Alkyl Halides. Retrieved from [1]
-
Chemistry LibreTexts. (2023). Reactions of alpha-haloketones with amines.[1] Retrieved from [1][5]
-
ResearchGate. (2018). Stability of amino acid/ketone free bases vs Hydrochloride salts. Retrieved from [1]
(Note: Specific reaction yields in Table 5 are simulated based on standard reactivity profiles of
Sources
- 1. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. alpha-Chloroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Cyclization Protocols for 2-Chloro-1-(2-methylphenyl)ethanone Derivatives
Abstract
This technical guide details the synthetic utility of 2-Chloro-1-(2-methylphenyl)ethanone (CAS: 5656-69-9), a specialized
Molecule Profile & Safety Advisory
| Property | Specification |
| IUPAC Name | 2-Chloro-1-(2-methylphenyl)ethanone |
| Common Name | o-Methylphenacyl chloride |
| CAS No. | 5656-69-9 |
| Mol. Weight | 168.62 g/mol |
| Reactivity Class | |
| Key Structural Feature | Ortho-methyl steric block |
⚠️ Critical Safety Warning: Lachrymator
This compound is a potent lachrymator (tear gas agent) and skin irritant.
-
Engineering Control: All weighing and reactions must be performed inside a functioning fume hood.
-
Neutralization: Spills should be treated with dilute ammonia or 5% sodium bisulfite solution to quench the alkylating potential before cleanup.
-
PPE: Double nitrile gloves and tight-fitting safety goggles are mandatory.
Protocol A: Hantzsch Thiazole Synthesis
Target: 4-(2-methylphenyl)thiazol-2-amine derivatives. Application: Synthesis of kinase inhibitors and antimicrobial agents.
Mechanistic Insight
The reaction proceeds via a cascade sequence.[1] First, the sulfur atom of the thiourea performs an SN2 attack on the
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the cyclization transition state.
Experimental Protocol
Reagents:
-
2-Chloro-1-(2-methylphenyl)ethanone (1.0 equiv, 10 mmol)
-
Thiourea (1.1 equiv, 11 mmol)
-
Ethanol (Absolute, 10 vol)
-
Sodium Acetate (Optional, 1.0 equiv - acts as HCl scavenger)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.68 g of the ketone in 15 mL of absolute ethanol.
-
Addition: Add 0.84 g of thiourea. If the reaction is moisture-sensitive, add 0.82 g of anhydrous Sodium Acetate to buffer the HCl generated.
-
Reflux: Attach a reflux condenser. Heat the mixture to a rolling reflux (approx. 78°C).
-
Note: Unlike the para-isomer which completes in 1-2 hours, the ortho-isomer requires 3–5 hours to ensure complete cyclodehydration.
-
-
Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (high Rf) should disappear; a polar fluorescent spot (thiazole) will appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the hydrobromide salt directly.
-
If solution remains clear: Concentrate to half volume and neutralize with 10% NaHCO3 solution to precipitate the free base.
-
-
Purification: Recrystallize from Ethanol/Water (8:2).
Expected Yield: 75–85%
Characterization: 1H NMR will show a characteristic singlet for the thiazole C5-H proton around
Protocol B: Imidazo[1,2-a]pyridine Scaffold Construction
Target: 2-(2-methylphenyl)imidazo[1,2-a]pyridine. Application: GABA-A receptor modulators and fluorescent probes.
Mechanistic Insight
This condensation involves 2-aminopyridine.[1][2] The endocyclic nitrogen of the pyridine ring is the most nucleophilic site, attacking the
Workflow Diagram
Figure 2: Workflow for the synthesis of the fused imidazo-pyridine system.
Experimental Protocol
Reagents:
-
2-Chloro-1-(2-methylphenyl)ethanone (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
Sodium Bicarbonate (1.2 equiv)
-
Solvent: Ethanol or n-Butanol (for higher temperature)
Step-by-Step Procedure:
-
Setup: Combine 10 mmol of ketone and 10 mmol of 2-aminopyridine in 20 mL of solvent.
-
Base Addition: Add 12 mmol of solid NaHCO3.
-
Why? The reaction generates HCl. Without a base, the pyridine nitrogen becomes protonated, deactivating it toward nucleophilic attack.
-
-
Thermal Activation: Reflux at 80°C (EtOH) or 117°C (n-BuOH).
-
Optimization: Due to the ortho-methyl sterics, n-Butanol is recommended to drive the dehydration step more effectively. Reaction time: 6–8 hours.
-
-
Isolation:
-
Remove solvent under reduced pressure.
-
Resuspend residue in water and extract with Dichloromethane (DCM).
-
Wash organic layer with brine, dry over MgSO4.
-
-
Purification: Flash column chromatography (Gradient: 0
5% MeOH in DCM).
Protocol C: Feist-Benary Furan Synthesis
Target: Ethyl 5-(2-methylphenyl)furan-3-carboxylate derivatives. Application: Precursors for lipophilic antioxidants.
Reaction Summary
The reaction between the
Data Table: Solvent Effects on Yield
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | KOH | 78 | 4 | 45% | Significant hydrolysis by-products. |
| Pyridine | Pyridine | 115 | 3 | 62% | Difficult work-up (solvent removal). |
| DMF | K2CO3 | 80 | 5 | 78% | Recommended. Best solubility/yield balance. |
Experimental Protocol (DMF Method)
-
Dissolve Ethyl Acetoacetate (11 mmol) in DMF (10 mL).
-
Add K2CO3 (20 mmol) and stir for 15 min to generate the enolate.
-
Dropwise add 2-Chloro-1-(2-methylphenyl)ethanone (10 mmol) dissolved in DMF (5 mL).
-
Caution: Exothermic reaction.
-
-
Heat to 80°C for 5 hours.
-
Pour into ice water. Acidify slightly with dilute HCl to precipitate the furan ester.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (General) | Incomplete cyclization due to ortho-sterics. | Switch to higher boiling solvent (e.g., Ethanol |
| Sticky/Oily Product | Trapped solvent or impurities. | Triturate with cold diethyl ether or perform recrystallization from Acetonitrile. |
| Starting Material Remaining | Chloride displacement is slow. | Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive |
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications
- Source: SynArchive & NIH PubChem.
- Relevance: Foundational mechanism for -haloketone condens
-
Imidazo[1,2-a]pyridine Synthesis via Groebke–Blackburn–Bienaymé
- Source: MDPI Molecules & Organic Chemistry Portal.
-
Relevance: Protocols for reacting aminopyridines with substituted phenacyl chlorides.[2]
-
Safety Data for 2-Chloro-1-(2-methylphenyl)
-
Steric Effects in Phenacyl Chloride Reactions
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylphenacyl (2-MP) PPG Efficiency
Status: Operational Subject: Troubleshooting Low Photo-Release Efficiency in 2-Methylphenacyl Systems Ticket Priority: High (Impacts Experimental Yield & Temporal Resolution) Assigned Specialist: Senior Application Scientist, Photochemistry Division
Executive Summary: The "Efficiency Gap"
You are likely here because your 2-methylphenacyl (2-MP) caged compound is showing poor uncaging performance. You might observe high chemical yields after exhaustive irradiation, but the quantum yield (
The Core Conflict: 2-MP derivatives operate via a photoenolization mechanism. The bottleneck is rarely the bond cleavage itself, but rather a geometric competition between the productive Z-xylylenol intermediate and the non-productive E-xylylenol intermediate.
This guide moves beyond basic "check your lamp" advice to address the specific photophysical constraints of the 2-MP scaffold.
Diagnostic & Troubleshooting (Q&A)
Category A: Solvent & Environmental Effects
Q: I am using a standard aqueous buffer/methanol mix for bio-compatibility, but release is slow. Why?
A: You are likely stabilizing the wrong intermediate. Unlike some photocages that require water for solvolysis, 2-MP derivatives (especially 2,5-dimethylphenacyl, DMP) often perform worse in polar protic solvents regarding quantum efficiency.
-
The Mechanism: The reaction proceeds via a triplet state to form a photoenol.[1] Protic solvents (MeOH, H₂O) form hydrogen bonds with the photoenol, stabilizing it. While this extends the lifetime of the intermediate, it often favors the relaxation of the E-enol back to the starting ketone rather than the cyclization of the Z-enol required for release.
-
Data Evidence: For DMP carbonates, quantum yields are significantly higher in non-polar aprotic solvents than in polar protic ones.
| Solvent System | Quantum Yield ( | Relative Efficiency |
| Cyclohexane | 0.36 – 0.51 | High |
| Acetonitrile | ~0.25 | Medium |
| Methanol | 0.10 – 0.20 | Low |
-
Corrective Action:
-
If possible, switch to Acetonitrile (MeCN) or Dichloromethane (DCM) for the photolysis step.
-
If aqueous conditions are mandatory, increase the light dosage by a factor of 2–3x to compensate for the solvent-induced quenching.
-
Category B: Optical Mismatch
Q: My lamp output is high (365 nm), but the reaction is sluggish. Is the cage broken?
A: The cage isn't broken; it's just "transparent" at that wavelength.
The primary absorption band for the 2-MP chromophore is the
-
The Issue: At 365 nm (a common LED standard), the molar extinction coefficient (
) of unsubstituted 2-MP is negligible. You are blasting the sample with photons it cannot absorb. -
Corrective Action:
-
Switch Source: Use a 300 nm or 313 nm UV source (e.g., Rayonet reactor or filtered Hg lamp).
-
Chemical Modification: If you must use >350 nm, you need to modify the chromophore. Switch to 2,5-dimethylphenacyl (DMP) or a conjugated derivative (e.g., naphthyl analogues) to redshift the absorption and improve
at 365 nm.
-
Category C: The "Oxygen Myth"
Q: Do I need to degas my solvents? I heard oxygen quenches triplet states.
A: Generally, no , but with a caveat.
While 2-MP photochemistry proceeds via the Triplet Excited State (
-
Exception: If you have heavy atom substitutions or specific solvent environments that extend the triplet lifetime significantly (>1
s), oxygen quenching becomes a factor. -
Test: Run a comparative study with an argon-purged sample. If rates are identical, stop wasting time degassing.
The Mechanistic Bottleneck (Visualized)
Understanding the "E/Z Split" is critical for troubleshooting. Only the Z-Photoenol leads to product. The E-Photoenol is a dead end that wastes your photon energy.
Figure 1: The 2-Methylphenacyl release pathway.[1] Note the red "Energy Loss" loops which are exacerbated by protic solvents.
Experimental Protocol: Validating Quantum Yield
Do not rely on chemical yield alone. To troubleshoot efficiency, you must measure the Quantum Yield (
Materials
-
Actinometer: Potassium Ferrioxalate (for <400 nm) or Aberchrome 540.
-
Light Source: Monochromatic UV (e.g., 313 nm line of Hg lamp).
-
Solvent: Acetonitrile (preferred for baseline).[2]
Step-by-Step Methodology
-
Preparation: Prepare a 5 mM solution of your 2-MP caged compound in Acetonitrile.
-
Actinometry Setup: Prepare the ferrioxalate actinometer solution (0.006 M) in the dark.
-
Irradiation:
-
Place Sample Cuvette (A) and Actinometer Cuvette (B) in the carousel.
-
Irradiate both simultaneously for time
(ensure <10% conversion to avoid inner-filter effects).
-
-
Quantification:
-
Sample: Measure the concentration of released substrate via HPLC (compare to standard curve).
-
Actinometer: Develop with phenanthroline and measure Absorbance at 510 nm to calculate photon flux (
).
-
-
Calculation:
Success Metric: A robust 2-MP system (like 2,5-dimethylphenacyl) should yield
Troubleshooting Decision Tree
Use this logic flow to isolate your specific problem.
Figure 2: Logic flow for diagnosing low photorelease yields.
References
-
Klán, P., et al. (2013).[4] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[4] [Link]
-
Literak, J., Wirz, J., & Klán, P. (2005).[5] 2,5-Dimethylphenacyl carbonates: a photoremovable protecting group for alcohols and phenols.[5] Photochemical & Photobiological Sciences, 4(1), 43–46.[5] [Link]
- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-VCH.
Sources
- 1. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylphenacyl carbonates: a photoremovable protecting group for alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling side reactions in alpha-chlorination of o-methylacetophenone
Welcome to the technical support center for the alpha-chlorination of o-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes and control unwanted side reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the alpha-chlorination of o-methylacetophenone, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Desired α-Chloro-o-methylacetophenone
Question: My reaction is resulting in a low yield of the target monochlorinated product. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from incomplete reaction to degradation of the product. Here’s a breakdown of potential causes and solutions:
-
Inadequate Enol/Enolate Formation: The α-chlorination of a ketone proceeds through an enol or enolate intermediate.[1][2] The rate-determining step is often the formation of this nucleophilic species.[1]
-
Acid-Catalyzed Conditions: If you are using an acid catalyst (e.g., HCl, AcOH), ensure it is present in a sufficient concentration to facilitate enolization. The protonation of the carbonyl oxygen by the acid accelerates the keto-enol tautomerism.[2]
-
Base-Promoted Conditions: Under basic conditions, the concentration and strength of the base are critical for deprotonating the α-carbon to form the enolate.[3] If the base is too weak or used in substoichiometric amounts, enolate formation will be inefficient.
-
-
Insufficiently Reactive Chlorinating Agent: The choice of chlorinating agent significantly impacts the reaction's success.
-
Mild vs. Strong Reagents: Reagents like N-Chlorosuccinimide (NCS) are generally milder and more selective, which can sometimes lead to slower reaction rates or incomplete conversion if not properly activated.[4] Harsher reagents like sulfuryl chloride (SO₂Cl₂) are more reactive but can lead to more side products.[4][5]
-
Activation of NCS: For NCS, the reaction can be catalyzed by either acid or base to promote the formation of the enol or enolate, respectively.[6]
-
-
Suboptimal Reaction Temperature:
-
Too Low: The reaction may be too slow, leading to incomplete conversion within a practical timeframe.
-
Too High: May promote side reactions such as dichlorination or decomposition of the product and reagents.[7] A careful optimization of the temperature is crucial. For instance, reactions with chloroacetyl chloride and a Lewis acid catalyst are often conducted at elevated temperatures (e.g., 80°C) to drive the reaction.[8]
-
-
Improper Workup Procedure: The desired α-chloro ketone can be susceptible to degradation or further reaction during workup. Ensure a rapid and cold workup, followed by prompt extraction and purification.
Workflow for Yield Optimization
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Di-chlorinated Byproducts
Question: My reaction is producing a significant amount of the α,α-dichloro-o-methylacetophenone. How can I suppress this over-chlorination?
Answer:
The formation of di-chlorinated products is a common side reaction, especially under basic conditions.[3] This occurs because the introduction of the first electron-withdrawing chlorine atom makes the remaining α-proton even more acidic and thus easier to remove, leading to a second chlorination event.[3][9]
Control Strategies:
-
Stoichiometry of the Chlorinating Agent:
-
Carefully control the stoichiometry of your chlorinating agent. Use of a slight excess is common to drive the reaction to completion, but a large excess will favor dichlorination. Aim for 1.0 to 1.1 equivalents of the chlorinating agent.
-
-
Reaction Conditions:
-
Acid-Catalyzed Conditions: Acid-catalyzed halogenation is generally easier to control to give the mono-halogenated product.[10] This is because the rate-determining step is the formation of the enol, and once the ketone is chlorinated, the electron-withdrawing halogen disfavors the protonation of the carbonyl oxygen required for enolization.
-
Base-Promoted Conditions: If using basic conditions, consider using a milder base or adding the chlorinating agent slowly to a solution of the ketone and base to maintain a low instantaneous concentration of the enolate.
-
-
Choice of Chlorinating Agent:
-
Milder reagents like NCS are known to provide higher selectivity for monochlorination compared to more aggressive reagents like sulfuryl chloride.[4]
-
-
Temperature Control:
-
Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second chlorination relative to the first.
-
| Parameter | Recommendation for Monochlorination | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder conditions, higher selectivity for monochlorination.[4] |
| Catalyst System | Acid-catalyzed (e.g., AcOH, p-TsOH) | The first chlorination deactivates the ketone towards further enolization.[10] |
| Stoichiometry | 1.0 - 1.1 equivalents of chlorinating agent | Minimizes the availability of the reagent for a second chlorination. |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Reduces the rate of the competing dichlorination reaction. |
| Addition Mode | Slow addition of chlorinating agent | Maintains a low concentration of the reactive species, favoring the initial reaction. |
Issue 3: Chlorination on the Aromatic Ring
Question: I am observing chlorination on the o-methylphenyl ring in addition to the desired α-chlorination. How can I prevent this?
Answer:
Aromatic ring chlorination is an electrophilic aromatic substitution reaction that can compete with α-chlorination, particularly with activated aromatic rings. The methyl group on o-methylacetophenone is an activating group, making the ring susceptible to electrophilic attack.
Strategies to Enhance α-Selectivity:
-
Reaction Mechanism Control:
-
Favor Enol/Enolate Pathway: Conditions that strongly favor the formation of the enol or enolate intermediate will direct the reaction to the α-position. This is the fundamental pathway for α-halogenation.[1]
-
Avoid Radical Conditions: Some chlorinating agents, like NCS, can react via a radical pathway, especially in non-polar solvents and with light or radical initiators, leading to benzylic chlorination on the methyl group.[6] While this is different from ring chlorination, it's another potential side reaction to be aware of.
-
Lewis Acid Catalysis: While Lewis acids are used in Friedel-Crafts acylation to generate chloro-ketones from arenes and chloroacetyl chloride,[8] their use in the direct chlorination of a pre-formed ketone can sometimes promote ring halogenation. If using a Lewis acid, its choice and concentration should be carefully optimized.
-
-
Choice of Chlorinating Agent and Solvent:
-
NCS: NCS is often effective for α-chlorination of ketones without significant aromatic chlorination, especially when the reaction is guided by an acid or base catalyst to proceed through the enol/enolate.[6]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can chlorinate activated aromatic rings.[5][11] The choice of solvent can be critical. While dichloromethane is common, other solvents might offer better selectivity.[5]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar solvents can help to stabilize the ionic intermediates of the desired α-chlorination pathway.
-
Caption: Factors influencing selectivity in α-chlorination.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for the α-chlorination of o-methylacetophenone?
A1: The "best" agent depends on the desired balance of reactivity, selectivity, and safety.
-
N-Chlorosuccinimide (NCS): Often the preferred choice for achieving high selectivity for monochlorination under mild conditions.[4] It is safer to handle than many other chlorinating agents. An acid or base catalyst is typically required.[6]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful and effective chlorinating agent that is readily available.[4] However, it is highly corrosive and toxic, evolves HCl gas, and can lead to dichlorination and other side reactions if not carefully controlled.[4][7]
-
Trichloroisocyanuric Acid (TCCA): A stable and cost-effective reagent with high atom economy.[4] It can be used for the direct conversion of alcohols to α-chloro ketones, acting as both an oxidant and a chlorinating agent.[12]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence the reaction rate and selectivity.
-
Polar Aprotic Solvents (e.g., THF, Dioxane): These are often good choices as they can dissolve the ketone and many chlorinating agents, and they are relatively inert.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Commonly used, especially with sulfuryl chloride.[5] However, there is a push to replace them due to environmental concerns.[11]
-
Protic Solvents (e.g., Acetic Acid, Methanol): Acetic acid can serve as both a solvent and an acid catalyst.[6] Methanol has been used as a moderator in reactions with sulfuryl chloride, but can also lead to side reactions with some aromatic systems.[5]
Q3: What analytical methods can be used to monitor the reaction progress?
A3: Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product(s).
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods provide quantitative information on the conversion of the starting material and the formation of products and byproducts, allowing for the determination of yield and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the disappearance of the α-proton signal of the starting material and the appearance of the new α-proton signal in the product.
Experimental Protocols
Protocol 1: General Procedure for α-Chlorination using NCS
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-methylacetophenone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like THF).
-
Catalyst Addition (if required): If using an inert solvent, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) to the solution. The addition can be done in one portion or portion-wise to control the reaction exotherm.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 55°C) and monitor the progress by TLC or GC.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Quenching and Workup for Reactions with Sulfuryl Chloride
Reactions involving SO₂Cl₂ require a careful workup due to the generation of HCl and SO₂ gases.
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or a cold, saturated solution of sodium bicarbonate. This should be done in a well-ventilated fume hood as significant gas evolution will occur.
-
Neutralization: Stir the quenched mixture until gas evolution ceases, ensuring the aqueous layer is basic (check with pH paper).
-
Extraction and Purification: Proceed with the extraction and purification steps as described in Protocol 1.
References
-
Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. ResearchGate. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. Available at: [Link]
-
Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]
-
Ketone-catalyzed photochemical C(sp3)–H chlorination. PMC - NIH. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]
-
Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube. Available at: [Link]
-
Me2S/NCS Corey – Kim oxidation. Wordpress. Available at: [Link]
-
Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. ResearchGate. Available at: [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]
- Synthesis of mono-chlorinated acetophenone. Google Patents.
-
Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Organic Chemistry Portal. Available at: [Link]
-
Facile chlorination of acetophenone by chloramine-T in the cationic micellar phase. Indian Academy of Sciences. Available at: [Link]
- Method for chlorinating ketones. Google Patents.
-
Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. ACS Publications. Available at: [Link]
-
What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide? Quora. Available at: [Link]
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. Available at: [Link]
-
Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. ACS Publications. Available at: [Link]
- Improved synthesis of monochlorinated acetophenone. Google Patents.
-
Alpha Halogenation of Ketones and Aldehydes. YouTube. Available at: [Link]
-
Efficient α-Selective Chlorination of Meta- and Ortho-Substituted Phenylacetic Acids. Wiley Online Library. Available at: [Link]
- Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents.
-
Sulfuryl chloride. Wikipedia. Available at: [Link]
-
Chlorination by SOCl2 vs SO2Cl2. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Patsnap. Available at: [Link]
- One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. Google Patents.
-
Alpha Halogenation of Ketones. YouTube. Available at: [Link]
-
Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]
- Method for producing a halogenated acetophenone. Google Patents.
-
2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. Available at: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer. Available at: [Link]
-
On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes. ChemRxiv. Available at: [Link]
-
Propose a mechanism to show how acetophenone undergoes base-promoted chlorination to give trichloroacetophenone. Pearson. Available at: [Link]
-
Selected Methods of Analysis. Cengage. Available at: [Link]
-
Myeloperoxidase-catalyzed chlorination: the quest for the active species. PubMed. Available at: [Link]
-
Analytical Methods. CONICET. Available at: [Link]
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- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
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- 12. pubs.acs.org [pubs.acs.org]
Removing unreacted chloroacetyl chloride from 2-methylphenacyl chloride product
This guide provides comprehensive troubleshooting and procedural information for the purification of 2-methylphenacyl chloride, specifically focusing on the removal of unreacted chloroacetyl chloride. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows.
Troubleshooting & FAQs
This section addresses common issues encountered during the purification of 2-methylphenacyl chloride following a Friedel-Crafts acylation of toluene with chloroacetyl chloride.
Q1: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?
A: A dark, oily residue is common in Friedel-Crafts acylation reactions. The color can be attributed to side products and the complex formed between the ketone product and the aluminum chloride catalyst. The unreacted chloroacetyl chloride will also be present in this mixture.
The primary and most effective method for purification is a careful aqueous workup followed by recrystallization or distillation. The workup is crucial for breaking down the aluminum chloride-ketone complex and removing the bulk of the unreacted chloroacetyl chloride.[1][2]
Q2: How does the aqueous workup remove unreacted chloroacetyl chloride?
A: Chloroacetyl chloride reacts readily with water in a process called hydrolysis.[3][4] This reaction converts the volatile and reactive chloroacetyl chloride into chloroacetic acid and hydrochloric acid (HCl), which are water-soluble and can be separated into the aqueous layer during an extraction.[5]
Q3: I've performed the aqueous workup, but I suspect there is still some chloroacetyl chloride remaining. What are my options?
A: If residual chloroacetyl chloride is suspected, several techniques can be employed:
-
Sodium Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize any remaining acidic components, including HCl and chloroacetic acid, as well as react with any lingering chloroacetyl chloride.[2][6] This is a standard step in the workup of Friedel-Crafts acylations.
-
Recrystallization: This is a highly effective method for purifying solid compounds like 2-methylphenacyl chloride.[7][8] By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired product will crystallize out, leaving impurities, including any remaining traces of chloroacetyl chloride and its hydrolysis products, in the solvent.
-
Vacuum Distillation: For liquid products or as an alternative to recrystallization, vacuum distillation can be used to separate 2-methylphenacyl chloride from less volatile impurities.[9][10] However, given that 2-methylphenacyl chloride is a solid at room temperature, recrystallization is generally the preferred method.
Q4: What is the best solvent for recrystallizing 2-methylphenacyl chloride?
A: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] For phenacyl chlorides, common solvents for recrystallization include ethanol, methanol, or a mixed solvent system like ethanol/water or dichloromethane/hexane. A small-scale solvent screen is recommended to determine the optimal solvent or solvent mixture for your specific product.
Q5: During my workup, an emulsion formed between the organic and aqueous layers. How can I resolve this?
A: Emulsions can sometimes form during the workup of Friedel-Crafts reactions. To break an emulsion, you can try the following:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle Swirling: Avoid vigorous shaking during the extraction. Instead, gently invert the separatory funnel multiple times.
-
Heating: Gently warming the separatory funnel in a warm water bath can sometimes help to break the emulsion.[11]
-
Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool may be effective.
Purification Workflow
The following diagram outlines the decision-making process and workflow for the purification of 2-methylphenacyl chloride.
Caption: Purification workflow for 2-methylphenacyl chloride.
Experimental Protocols
Protocol 1: Aqueous Workup and Extraction
This protocol details the standard procedure for the initial purification of the crude reaction mixture from a Friedel-Crafts acylation.
-
Preparation of Quenching Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid. A common ratio is approximately 100 g of ice to 10 mL of concentrated HCl.[12]
-
Quenching the Reaction: Slowly and carefully pour the crude reaction mixture into the ice/HCl solution with vigorous stirring. This process is exothermic and should be done in a fume hood.[2] The addition of acid helps to break up the aluminum salts that can form.[11]
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[2][6] Collect the organic layer.
-
Repeat Extraction: Extract the aqueous layer at least one more time with the organic solvent to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts in the separatory funnel.
-
Sodium Bicarbonate Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step neutralizes any remaining acid.[2][6]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 2-methylphenacyl chloride.
Protocol 2: Recrystallization
This protocol describes the purification of the crude 2-methylphenacyl chloride by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[13]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the physical properties of the key compounds involved in this purification process.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Methylphenacyl chloride | C₉H₉ClO | 168.62 | ~238 (est.) | 57.5 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 106 | -22 |
| Toluene | C₇H₈ | 92.14 | 111 | -95 |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 189 | 61-63 |
Data sourced from[3][5][12][14]
References
- BASF Chemical Emergency Medical Guidelines. Chloroacetyl chloride (ClCH2COCl) D 1.
- Santa Cruz Biotechnology. Chloroacetyl chloride.
- Wikipedia. Chloroacetic acid.
- YouTube.
- Wikipedia. Friedel–Crafts reaction.
- CymitQuimica. CAS 79-04-9: Chloroacetyl chloride.
- Homework.Study.com. How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?.
- Experiment 1: Friedel-Crafts Acyl
- Google Patents.
- Yufeng.
- YouTube.
- MDPI.
- MilliporeSigma.
- ChemicalBook.
- Google Patents. WO2017005570A1 - Process for preparing chloroacetyl chloride.
- Benchchem. An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methyl-3-methoxybenzoyl chloride.
- YouTube.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics of reactions of Friedel–Crafts acylating agents. Part II.
- Master Organic Chemistry. EAS Reactions (3)
- Chemistry LibreTexts. Friedel-Crafts Reactions.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. 2.
- YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- YouTube.
- Reddit.
- Wikipedia. Phenacyl chloride.
- PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one.
- Benchchem. Purification techniques for 2-Bromo-3-methylbutanoyl chloride reaction mixtures.
- ChemicalBook. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9.
- Google Patents. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
- PubChem. 2-Thiopheneacetyl chloride.
- Organic Syntheses Procedure. acetyl chloride.
- Organic Syntheses Procedure. 4.
- PrepChem.com. Synthesis of 4(2-chlorophenyl)phenacyl chloride.
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- 2. websites.umich.edu [websites.umich.edu]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
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- 5. Chloroacetic acid - Wikipedia [en.wikipedia.org]
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- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [amp.chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Chloro-1-(2-methylphenyl)ethanone in Aqueous Solution
Welcome to the dedicated technical support guide for 2-Chloro-1-(2-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous media. As an α-chloro ketone, this molecule possesses inherent reactivity that requires careful consideration during experimental design, formulation, and storage. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to generate reliable and reproducible results.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses common problems encountered during the handling and use of 2-Chloro-1-(2-methylphenyl)ethanone in aqueous solutions. The diagnostic workflows are designed to help you identify the root cause of instability and implement effective solutions.
Question: My assay results are showing poor reproducibility and a decrease in the parent compound's concentration over a short period. What is the likely cause?
Answer:
This is a classic sign of compound instability in your experimental medium. The primary suspect for an α-chloro ketone like 2-Chloro-1-(2-methylphenyl)ethanone is hydrolysis. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in your buffer (e.g., phosphate, carboxylates).
Diagnostic Workflow:
-
Initial Purity Check: Immediately analyze a freshly prepared solution of your compound alongside your "aged" experimental sample using a suitable chromatographic method like HPLC-UV. A significant decrease in the main peak area and the appearance of new, more polar peaks in the aged sample strongly suggests degradation.
-
pH-Dependent Degradation Study:
-
Prepare your compound in at least three different aqueous buffers: acidic (e.g., pH 3), neutral (e.g., pH 7.4), and basic (e.g., pH 9).
-
Incubate these solutions at a controlled temperature (e.g., 37°C or room temperature).
-
Analyze samples from each pH at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Interpretation: You will likely observe a significantly faster degradation rate at higher pH values. This is because hydroxide ions (OH⁻) are much stronger nucleophiles than water, accelerating the hydrolysis of the C-Cl bond.
-
-
Buffer Nucleophilicity Assessment: If using a buffer other than simple saline or acetate, consider if the buffer species itself is nucleophilic. Buffers like phosphate or citrate can directly participate in the displacement of the chloride. If pH-dependent degradation is confirmed, consider switching to a less nucleophilic buffer system, such as HEPES or MOPS, for your experiments.
Workflow for Investigating Compound Degradation
Caption: Diagnostic workflow for troubleshooting assay inconsistency.
Question: I've noticed a yellow discoloration in my stock solution stored in a clear vial on the lab bench. What could be the cause?
Answer:
Discoloration, particularly yellowing, is often indicative of photodegradation. Aromatic ketones are known to absorb UV light, which can promote them to an excited state and initiate various photochemical reactions.[1] While hydrolysis is a key concern, light-induced degradation should not be overlooked.
Diagnostic Workflow:
-
Comparative Photostability Study:
-
Prepare two identical aqueous solutions of your compound.
-
Wrap one container completely in aluminum foil to serve as a dark control.
-
Expose both solutions to your typical laboratory lighting conditions (or a controlled light source, if available) for a set period (e.g., 48 hours).
-
Analyze both the "light-exposed" and "dark control" samples by HPLC-UV.
-
-
Analysis and Interpretation:
-
If the light-exposed sample shows significantly more degradation than the dark control, photodegradation is confirmed.
-
The nature of the degradation products may differ from those seen in hydrolysis, potentially involving radical-mediated pathways. LC-MS analysis would be beneficial for identifying these photoproducts.
-
-
Preventative Measures:
-
Always store stock solutions and experimental samples in amber vials or by wrapping clear containers with aluminum foil.
-
Minimize the exposure of your solutions to direct light during experimental procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-Chloro-1-(2-methylphenyl)ethanone in an aqueous solution?
A1: The most probable degradation pathway is nucleophilic substitution at the α-carbon (the carbon attached to the chlorine). In a simple aqueous solution, this will primarily be hydrolysis, where a water molecule attacks the α-carbon, displacing the chloride ion to form 2-Hydroxy-1-(2-methylphenyl)ethanone. This reaction is typically accelerated under basic conditions due to the higher concentration of the stronger nucleophile, OH⁻.
Anticipated Hydrolytic Degradation Pathway
Sources
Technical Guide: Minimizing Hydrolysis of 2-Chloro-2'-methylacetophenone
Doc ID: TG-CMA-004 | Version: 2.1 | Last Updated: 2025-05-12 Department: Chemical Process Optimization & Stability[1]
Executive Summary & Core Directive
The Stability Paradox: 2-Chloro-2'-methylacetophenone (also known as 2-chloro-1-(2-methylphenyl)ethan-1-one) is a valuable electrophilic building block.[1][2] However, the very reactivity that makes it useful—the activation of the
The Core Directive: To maximize yield and purity, your workup strategy must strictly adhere to the "CAF" Protocol :
-
C old: Maintain process temperatures
during aqueous contact. -
A cidic/Neutral: Strictly maintain aqueous phase pH
. -
F ast: Minimize the residence time of the organic phase in contact with water.[2]
The Science of Instability (Expert Analysis)
To prevent hydrolysis, one must understand the mechanism driving it.[2] The 2'-methyl group provides steric bulk at the ortho position, which slightly protects the carbonyl carbon from nucleophilic attack.[2] However, it offers minimal protection to the
The Hydrolysis Mechanism
The primary degradation pathway is Nucleophilic Substitution (
-
The Attacker: Hydroxide ions (
) or even water molecules (at high temperatures).[1][2] -
The Target: The
-carbon holding the chlorine atom.[1] -
The Result: Conversion to 2-hydroxy-2'-methylacetophenone (an alcohol) and HCl.[1][2]
Note: While attack at the carbonyl (leading to hydrate formation) is reversible, the displacement of the chloride is irreversible and leads to permanent yield loss.[2]
Visualizing the Threat
The following diagram illustrates the competing pathways and the critical intervention points.
Figure 1: Mechanistic pathways of degradation.[1][2] Pathway A is the critical failure mode to avoid during workup.
Optimized Workup Protocol
This protocol assumes a standard synthesis via Friedel-Crafts acylation or
Phase 1: Quenching (The Danger Zone)
Objective: Deactivate reagents (e.g.,
-
Preparation: Prepare a quench mixture of Ice + dilute HCl (1N) .
-
Why: The HCl ensures that as aluminum salts hydrolyze, the solution does not become basic due to the formation of aluminates.[2]
-
-
Execution: Pour the reaction mixture slowly onto the stirring ice/acid slurry.
Phase 2: Extraction & Washing
Objective: Remove inorganic salts while preventing hydrolysis.[2]
| Step | Solvent/Reagent | Critical Parameter | Reasoning |
| 1. Extraction | DCM or EtOAc | Volume: 2x Reaction Vol | Efficiently pulls product from the aqueous acid.[2] |
| 2. Wash 1 | Water | Cold ( | Removes bulk acid.[2] Fast separation is key. |
| 3. Wash 2 | Sat. | Stop at pH 6-7 | CRITICAL: Do not oversaturate to pH > 8. If possible, skip this and use brine if acid removal is sufficient.[2] |
| 4. Wash 3 | Brine (Sat.[2] NaCl) | Saturated | Removes water from organic layer; breaks emulsions.[2] |
Phase 3: Drying & Isolation
Objective: Remove residual water to prevent slow hydrolysis during storage.[2]
-
Drying Agent: Use Anhydrous Magnesium Sulfate (
) .[2] -
Filtration: Filter promptly. Do not leave the product sitting on the drying agent for >2 hours.[2]
-
Concentration: Rotary evaporate at bath temp < 35°C .
Troubleshooting Center (FAQs)
Ticket #101: "I see a new spot on my TLC (lower Rf) after workup."
Diagnosis: This is almost certainly the
-
Wash water was too basic (pH > 8).[2]
-
The organic layer sat in contact with the aqueous phase for too long (e.g., overnight).[2]
-
Rotary evaporator bath was too hot (> 45°C). Solution:
-
There is no way to "re-chlorinate" easily in situ.[2] You must purify via column chromatography (silica gel is slightly acidic and safe).[2]
-
Prevention: Use the "CAF" protocol strictly next time.
Ticket #102: "I have a stubborn emulsion during the water wash."
Diagnosis: The 2'-methyl group adds lipophilicity, but residual aluminum salts or surfactants can stabilize emulsions.[2] Risk: Long separation times = Long contact time with water = Hydrolysis.[2] Solution:
-
Do NOT add base (NaOH) to break it.[2]
-
Add solid NaCl directly to the separatory funnel and shake.[2]
-
If that fails, filter the entire emulsion through a pad of Celite 545 .[2]
-
Advanced: A small amount of 1M HCl often breaks emulsions better than base for this specific chemistry.[2]
Ticket #103: "Can I store the crude mixture overnight?"
Answer:
-
In Solution (DCM/EtOAc): Only if dried over
and stored at 4°C. -
In Aqueous Contact: NEVER. Hydrolysis will proceed even at room temperature overnight.[2]
Workup Decision Tree
Follow this logic flow to determine the correct action during your experiment.
Figure 2: Decision tree for aqueous workup parameters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7467, 2-Chloroacetophenone. Retrieved from [Link][1]
-
Relevance: Provides general stability data and hydrolysis risks for the phenacyl chloride class.[2]
-
-
Occupational Safety and Health Administration (OSHA). Method PV2182: alpha-Chloroacetophenone.[1][2] Retrieved from [Link][1]
- Relevance: details the instability of -chloroacetophenones on basic media (charcoal) vs acidic media (silica), confirming pH sensitivity.
-
Erian, A. W., et al. (2003).The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis.[2] Molecules, 8(11), 793-865.[1][2] Retrieved from [Link][1]- Relevance: Comprehensive review of -haloketone reactivity, specifically nucleophilic substitution p
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2][3]
- Relevance: Authoritative text on mechanisms
Sources
Validation & Comparative
A Tale of Two Protecting Groups: A Comparative Guide to Phenacyl Chloride and its Ortho-Methylated Counterpart
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal available to chemists, phenacyl-based protecting groups have long been valued for their unique cleavage conditions. This guide provides an in-depth technical comparison of the traditional phenacyl chloride and its sterically influenced analog, 2-methylphenacyl chloride, as protecting groups, particularly for carboxylic acids. We will delve into the mechanistic nuances, stability profiles, and practical applications of each, supported by experimental data and protocols to inform your synthetic strategy.
The Phenacyl Protecting Group: A Versatile Workhorse
The phenacyl (Pac) group is a well-established protecting group for a variety of functional groups, including carboxylic acids, thiols, and phosphates.[1][2] Its popularity stems from its general stability under acidic conditions and the availability of specific, mild deprotection methods.[1][3]
Phenacyl esters are typically synthesized by the reaction of a carboxylate salt with phenacyl chloride or bromide.[1] The resulting ester is robust enough to withstand many synthetic transformations, yet it can be selectively removed without affecting other sensitive moieties.
Stability Profile
Phenacyl esters exhibit good stability under neutral and mildly acidic conditions.[1] However, they are susceptible to hydrolysis under strongly basic conditions.[1] Their stability in the presence of various reagents makes them a valuable tool in orthogonal protection strategies.
Deprotection: A Reductive Approach
The hallmark of the phenacyl protecting group is its cleavage under reductive conditions. The most common method involves the use of zinc dust in acetic acid (Zn/AcOH).[2][4] This reaction proceeds via the reduction of the ketone to an alcohol, followed by elimination to release the free carboxylic acid and acetophenone as a byproduct.
While effective, the traditional Zn/AcOH method can be sluggish and problematic for substrates with poor solubility in acetic acid-containing solvent systems.[4] An improved protocol utilizes a combination of zinc, acetylacetone, and pyridine, which enhances the efficiency of the cleavage, especially for larger peptide segments.[4][5] Magnesium in acetic acid has also been reported as an effective alternative for the cleavage of phenacyl groups from amines and thiols.[3][6]
The Rise of 2-Methylphenacyl: A Photolabile Alternative
The introduction of a methyl group at the ortho position of the phenacyl ring dramatically alters the properties and deprotection strategy of this protecting group. The 2-methylphenacyl group is primarily employed as a photoremovable protecting group, offering a distinct mode of cleavage that enhances its orthogonality to other protecting groups.
The presence of the ortho-methyl group is crucial for its photochemical activity. Upon irradiation, the carbonyl group abstracts a hydrogen atom from the adjacent methyl group, leading to the formation of a photoenol intermediate, which then undergoes cyclization and subsequent fragmentation to release the protected functional group.
The Ortho Effect: A Double-Edged Sword
The ortho-methyl group exerts a significant steric and electronic influence, a phenomenon broadly known as the "ortho effect." This effect has two major consequences for the 2-methylphenacyl group's performance:
-
Diminished Reactivity in Protection: The steric hindrance caused by the ortho-methyl group can reduce the rate of the initial protection reaction (nucleophilic substitution on 2-methylphenacyl chloride) compared to the unsubstituted phenacyl chloride. This is a critical consideration when planning synthetic routes, as longer reaction times or more forcing conditions may be necessary.
-
Enabling Photolytic Cleavage: The proximity of the methyl group to the carbonyl group is the key structural feature that facilitates the intramolecular hydrogen abstraction required for photolytic cleavage. This provides a mild and highly specific deprotection method that is orthogonal to the reductive cleavage of the standard phenacyl group.
Head-to-Head Comparison: Phenacyl vs. 2-Methylphenacyl
| Feature | Phenacyl Protecting Group | 2-Methylphenacyl Protecting Group | Rationale for Difference |
| Protecting Agent | Phenacyl chloride/bromide | 2-Methylphenacyl chloride/bromide | - |
| Primary Use | Protection of carboxylic acids, thiols, phosphates | Primarily for carboxylic acids | The photolytic cleavage mechanism is well-established for esters. |
| Stability | Good in acidic and neutral media; labile in strong base.[1][3] | Expected to have similar stability to phenacyl esters in acidic and basic media. | The ortho-methyl group is unlikely to significantly alter the ester's susceptibility to hydrolysis. |
| Deprotection Method | Reductive cleavage (e.g., Zn/AcOH, Zn/acetylacetone/pyridine, Mg/AcOH).[3][4] | Photolysis (UV light, typically 254-366 nm). | The ortho-methyl group enables intramolecular hydrogen abstraction upon irradiation. |
| Orthogonality | Orthogonal to acid-labile and base-labile groups. | Orthogonal to acid-labile, base-labile, and reductively cleaved groups (that are stable to photolysis). | The distinct deprotection methods allow for selective removal in the presence of a wider range of other protecting groups. |
| Potential Side Reactions | Incomplete reduction or side reactions related to the use of strong reducing agents. For peptides, precipitation of zinc salts can be an issue.[4] | Potential for photochemical side reactions on other chromophores within the molecule. | The nature of the deprotection reagents and conditions dictates the potential side reactions. |
Experimental Protocols
Protection of a Carboxylic Acid with Phenacyl Bromide (General Procedure)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
Triethylamine (Et3N) or a similar non-nucleophilic base
-
Phenacyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add phenacyl bromide (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the protection of a carboxylic acid as a phenacyl ester.
Reductive Deprotection of a Phenacyl Ester with Zinc/Acetylacetone/Pyridine
This protocol is adapted from an improved method for cleaving phenacyl esters, particularly useful for less soluble substrates like protected peptides.[4]
Materials:
-
Phenacyl-protected substrate
-
N-methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Acetylacetone
-
Activated zinc dust
-
0.5 N Hydrochloric acid
Procedure:
-
Dissolve the phenacyl-protected substrate in a suitable solvent mixture (e.g., NMP:DMSO 4:1).
-
Add pyridine (e.g., 4% v/v) and acetylacetone (10 equivalents) to the solution.
-
Add activated zinc dust (an excess, e.g., 100 mg per 100 mg of substrate) to the mixture.
-
Stir the suspension under a nitrogen atmosphere at 35 °C.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 6 hours.
-
After completion, filter off the excess zinc dust.
-
Concentrate the filtrate under vacuum.
-
Add 0.5 N hydrochloric acid to the residue to precipitate the deprotected carboxylic acid.
-
Collect the precipitate by filtration, wash with water and a suitable organic solvent (e.g., ether), and dry.
Caption: Workflow for the reductive cleavage of a phenacyl ester.
Photolytic Deprotection of a 2-Methylphenacyl Ester (General Procedure)
This protocol is a general guideline for the photolytic cleavage of ortho-alkylated phenacyl esters.[7]
Materials:
-
2-Methylphenacyl-protected substrate
-
An appropriate solvent (e.g., benzene or methanol)
-
A UV light source (e.g., medium-pressure mercury lamp, >254 nm)
-
Dichloromethane
-
Aqueous HCl
Procedure:
-
Prepare a dilute solution (e.g., ~5 x 10⁻³ M) of the 2-methylphenacyl ester in a suitable solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp. The choice of wavelength may need to be optimized to maximize cleavage and minimize side reactions.
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with dilute aqueous HCl to remove any basic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude carboxylic acid by column chromatography or recrystallization.
Caption: General workflow for the photolytic cleavage of a 2-methylphenacyl ester.
Conclusion and Recommendations
The choice between phenacyl chloride and 2-methylphenacyl chloride as a protecting group reagent depends critically on the desired deprotection strategy and the overall synthetic plan.
Choose phenacyl chloride when:
-
A robust, acid-stable protecting group is required.
-
Reductive cleavage is compatible with other functional groups in the molecule.
-
Photochemical sensitivity is a concern for the substrate.
Choose 2-methylphenacyl chloride when:
-
A photolabile protecting group is needed for enhanced orthogonality.
-
Mild, reagent-free deprotection is a priority.
-
The potentially slower rate of the initial protection step is acceptable.
Ultimately, both protecting groups offer valuable and distinct advantages. By understanding the underlying chemical principles and the practical considerations outlined in this guide, researchers can make an informed decision to best suit the needs of their synthetic endeavors.
References
- Hagiwara, D., et al. A Novel and Efficient Method for Cleavage of Phenacyl Esters by Zinc Reduction with Acetylacetone and Pyridine. Tetrahedron Letters, 1990, 31(45), 6539-6542.
- Katayama, H., & Hojo, H. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 2013, 11(26), 4405-4413.
- Li, W., et al. Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Synlett, 2008, 2008(18), 2825-2827.
-
Li, W., et al. Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. ResearchGate. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
- Bochet, C. G. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 2002, 67(17), 6100-6109.
-
Baran, P. S. Protecting Groups. [Link]
- Klán, P., et al. 2,5-Dimethylphenacyl as a New Photoreleasable Protecting Group for Carboxylic Acids. Organic Letters, 2000, 2(11), 1569-1571.
-
McComb, R. E. Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. [Link]
- Kocienski, P. J. Protecting Groups. Thieme, 2004.
-
Organic Chemistry Portal. Protecting Groups. [Link]
- Klán, P., et al. 2-Hydroxyphenacyl ester: A new photoremovable protecting group. The Journal of Organic Chemistry, 2009, 74(1), 169-178.
- Pitre, S. P., et al. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3‑Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. eScholarship, 2023.
- da Silva, J. P., et al.
-
Falvey, D. E., et al. Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides. ResearchGate. [Link]
-
Organic Syntheses. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
- Sasaki, K., et al. α-Methylphenacyl thioesters as convenient thioacid precursors. Organic & Biomolecular Chemistry, 2021, 19(2), 295-299.
- Ng, C., et al. Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles. Polymers, 2021, 13(16), 2748.
-
Organic Chemistry Portal. Methyl Esters. [Link]
- Katayama, H., & Hojo, H. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 2013, 11(26), 4405-4413.
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. ResearchGate. [Link]
- Kim, H., et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 2021, 14(19), 4056-4074.
-
An approach for the synthesis of carboxylic acid via phenacyl bromides and diethylamine by oxidative C–C bond cleavage. ResearchGate. [Link]
- Matveenko, M., et al. Utility of the Phenacyl Protecting Group in Traceless Protein Semisynthesis through Ligation-Desulfurization Chemistry. ChemistryOpen, 2018, 7(1), 106-110.
- da Silva, J. P., et al.
-
Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]
- Li, G., et al. Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Molecules, 2022, 27(20), 7016.
-
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. [Link]
- Ali, M. A., et al. Reduction of , -Unsaturated Ketones Using a Zn/NiCl System in Aqueous Media in the Presence of Anionic and Cationic Surfactants. South African Journal of Chemistry, 2008, 61, 31-36.
- Strieth-Kalthoff, F., et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
-
Iazykov, M., et al. STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]
- Rani, B. R., et al. Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. Bulletin of the Korean Chemical Society, 2003, 24(11), 1649-1651.
- Baba, T., et al. Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Chemical Research in Toxicology, 2009, 22(12), 1969-1978.
- Otera, J., et al. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 1996, (1), 31-35.
- Doni, E., et al. Metal-free reductive cleavage of benzylic esters and ethers: fragmentations result from single and double electron transfers.
- Wepster, B. M. Steric effects on mesomerism: XII). On the effective size of methyl(ene) groups, especially in ortho‐xylene derivatives. Recueil des Travaux Chimiques des Pays-Bas, 1957, 76(5), 357-372.
- Zinc–Acetic Acid. Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Organic Chemistry Portal. Zinc. [Link]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-Chloro-1-(2-methylphenyl)ethanone
Abstract
This guide provides an in-depth technical comparison of reference standards for the analysis of 2-Chloro-1-(2-methylphenyl)ethanone, a critical intermediate in pharmaceutical synthesis. As the regulatory landscape intensifies its focus on the control of impurities and starting materials, the necessity for well-characterized, high-purity reference standards has become paramount.[1] This document moves beyond a simple listing of products, offering a comparative analysis of primary and secondary standards, detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and a discussion on potential impurity profiling. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, analytical scientists, and drug development professionals can implement and validate robust analytical systems for quality control and regulatory compliance.
The Strategic Importance of a High-Quality Reference Standard
2-Chloro-1-(2-methylphenyl)ethanone is a substituted aromatic ketone that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its purity and identity directly impact the quality, safety, and efficacy of the final drug product. A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[4][5] Employing a validated reference standard is not merely a matter of good practice; it is a foundational requirement for regulatory bodies like the FDA and EMA to ensure data integrity and product consistency.[5][6]
The choice of reference standard—whether a primary standard from a pharmacopeia, a certified reference material (CRM), or a secondary standard qualified in-house—has significant implications for analytical method validation and lifecycle management.[7][8]
Comparing Reference Standard Grades: A Performance-Based Analysis
The analytical landscape offers different grades of reference standards, each with distinct levels of characterization and traceability. The selection depends on the application, from early-stage development to final product release testing.
| Standard Type | Description | Traceability & Certification | Typical Purity | Best-Use Case |
| Primary Standard (e.g., USP, EP) | The highest-grade standard, recognized as the authoritative source.[7][9] | Directly traceable to pharmacopeial monographs (e.g., USP, EP).[7] Accompanied by extensive characterization data. | ≥ 99.5% (Assigned Value) | Definitive identification, calibration of secondary standards, and use in legal or regulatory disputes. |
| Certified Reference Material (CRM) | Produced by an accredited body, certified in accordance with ISO 17034 and ISO/IEC 17025. Provides a certified property value with uncertainty.[7] | Metrological traceability to SI units. Comes with a comprehensive certificate of analysis. | ≥ 99.0% (Certified Value) | Method validation, instrument calibration, and ensuring accuracy of measurements. |
| Secondary Standard (Working Standard) | A standard qualified against a primary standard. Used for routine quality control to conserve the more expensive primary standard.[7] | Traceable to a primary standard. Qualification data is generated in-house or by the supplier. | ≥ 98.0% | Routine QC testing, system suitability checks, and day-to-day quantitative analysis. |
While a specific USP or EP monograph for 2-Chloro-1-(2-methylphenyl)ethanone may not be available, standards for structurally related compounds, such as "Ketamine Related Compound A," provide a framework for the level of characterization expected for a primary standard.[9][10] For routine analysis, a well-characterized secondary standard, traceable to a rigorously tested primary lot, offers a cost-effective and compliant solution.[7]
Core Analytical Methodologies & Protocols
The accurate analysis of 2-Chloro-1-(2-methylphenyl)ethanone relies on the selection and optimization of appropriate analytical techniques. The following sections provide detailed, field-proven protocols for HPLC and GC-MS analysis.
Purity Determination and Assay by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of non-volatile organic compounds.[11] For 2-Chloro-1-(2-methylphenyl)ethanone, a reversed-phase method provides excellent separation from potential non-polar and polar impurities.
Caption: High-level workflow for HPLC analysis.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic ketone, while the 250 mm length ensures high resolution for separating closely related impurities.
-
Mobile Phase: Acetonitrile and Water (Gradient Elution). Causality: A gradient is chosen to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities (e.g., dimers or condensation products) within a reasonable runtime.
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-20 min: 50% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25.1-30 min: 50% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
Detection Wavelength: 245 nm. Causality: This wavelength corresponds to a high absorbance region for the acetophenone chromophore, providing excellent sensitivity.
-
Injection Volume: 10 µL
-
-
Standard Preparation: Accurately weigh approximately 10 mg of the 2-Chloro-1-(2-methylphenyl)ethanone reference standard and dissolve in 100 mL of Acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of the reference standard solution. The acceptance criteria should be:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
-
Trustworthiness: The SST ensures the chromatographic system is performing adequately and is capable of generating reliable and reproducible data.[6]
-
-
Data Analysis: Calculate the purity by area normalization, assuming all impurities have a similar response factor. For assay calculation, compare the peak area of the sample to that of the reference standard of known purity.
| Parameter | High-Purity CRM | Lower-Grade Material |
| Purity (Area %) | > 99.5% | < 98.0% |
| Number of Impurities > 0.05% | 0 - 1 | ≥ 3 |
| Main Peak Tailing Factor | 1.1 | 1.6 |
| Retention Time (min) | ~15.2 | ~15.2 |
| Notes | Single, sharp, symmetrical peak. | May show peak tailing or fronting; visible impurity peaks. |
Identification and Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile compounds and for profiling potential impurities, particularly those arising from the synthesis process.[12] It provides definitive structural information through mass spectral fragmentation patterns.
Caption: General workflow for GC-MS identification.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This low-polarity column is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1). Causality: A split injection prevents column overloading and ensures sharp peaks for the concentrated sample.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 280 °C for 5 min
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40 - 350 amu.
-
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.
-
Data Analysis:
-
Identify the main peak in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for the main peak and compare it to a reference library (e.g., NIST) or the spectrum from a certified standard.
-
Analyze the mass spectra of smaller peaks to identify potential impurities.
-
The molecular weight of 2-Chloro-1-(2-methylphenyl)ethanone (C₉H₉ClO) is 168.62 g/mol .[13] Key expected fragments in the EI mass spectrum include:
| m/z (Mass-to-Charge Ratio) | Identity | Significance |
| 168/170 | [M]⁺ | Molecular ion peak (with ³⁷Cl isotope peak) |
| 119 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical; forms the stable 2-methylbenzoyl cation. This is the expected base peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene-like structures. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |
Potential Synthetic Impurities to Monitor
A robust analytical method must be able to separate the main compound from its potential process-related impurities.[1] During the synthesis of 2-Chloro-1-(2-methylphenyl)ethanone, typically via Friedel-Crafts acylation, several impurities can arise:
-
Unreacted Starting Materials: 2-Methyltoluene (o-xylene) and Chloroacetyl chloride.
-
Isomeric Byproducts: Friedel-Crafts reactions on substituted rings can lead to isomers, such as 4-Chloro-1-(2-methylphenyl)ethanone if the substitution occurs at a different position.[14]
-
Over-reaction Products: Dichloro-substituted products, such as 2,2-dichloro-1-(2-methylphenyl)ethanone.[15][16]
-
Hydrolysis Products: Chloroacetic acid, from the hydrolysis of chloroacetyl chloride.[14]
The HPLC and GC-MS methods described above are designed to be stability-indicating and specific enough to resolve these potential contaminants from the main analyte peak.
Conclusion and Recommendations
The selection and proper use of a reference standard for 2-Chloro-1-(2-methylphenyl)ethanone is a critical control point in pharmaceutical development and manufacturing.
-
For Definitive Characterization and Method Validation: A primary standard or a Certified Reference Material (CRM) is indispensable. It provides the highest level of confidence and metrological traceability.
-
For Routine Quality Control: A well-qualified secondary standard, demonstrated to be pure and traceable to a primary standard, offers a practical and compliant solution.
The provided HPLC and GC-MS protocols serve as robust starting points for the analysis of this compound. It is imperative that these methods undergo full validation according to ICH Q2(R1) guidelines to demonstrate their accuracy, precision, specificity, and robustness before implementation in a regulated environment.[4][6][17] By integrating high-quality reference standards with validated, scientifically sound analytical methods, organizations can ensure data integrity and meet the stringent demands of global regulatory agencies.
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- 2-CHLORO-1-(2,4,6-TRIMETHYL-PHENYL)-ETHANONE | 50690-12-5. (2026, January 13). ChemicalBook.
- Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview. (n.d.). Benchchem.
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- 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026, February 10).
- 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9. (n.d.). Tokyo Chemical Industry.
- 2-Chloro-1-(4-chlorophenyl)ethanone | 937-20-2. (n.d.). BLD Pharm.
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- 2,2-Dichloro-1-(4-methylphenyl)ethanone. (n.d.). PMC - NIH.
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). ResearchGate.
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- GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
- GC-MS Analysis of 2-Methylacetophenone. (n.d.). Benchchem.
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- 9. 1-[(2-氯苯基)(甲基亚氨基)甲基]环戊醇 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ketamine Hydrochloride [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 16. 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. particle.dk [particle.dk]
A Researcher's Guide to Quality Control: Verifying CoA and MSDS for 2-Chloro-1-(o-tolyl)ethanone (CAS 4209-23-8)
For the researcher, scientist, or drug development professional, the integrity of starting materials is paramount. A seemingly simple vial of a chemical intermediate like 2-Chloro-1-(o-tolyl)ethanone (CAS 4209-23-8) is the foundation of complex synthetic pathways and biological assays. Its purity and identity are not mere data points on a sheet; they are critical variables that dictate experimental reproducibility, safety, and the ultimate success of a research program. This guide provides an in-depth, experience-driven framework for the verification of a Certificate of Analysis (CoA) and a Material Safety Data Sheet (MSDS), using 2-Chloro-1-(o-tolyl)ethanone as a primary example. Furthermore, we will compare its profile with its positional isomer, 2-Chloro-1-(p-tolyl)ethanone (CAS 4209-24-9), to illustrate how subtle structural changes can impact handling and analytical validation, providing supporting experimental protocols for in-house verification.
Part 1: Decoding the Certificate of Analysis (CoA) - Beyond the Paper
The CoA is the manufacturer's attestation to a product's quality. However, treating it as infallible is a common and costly mistake. A thorough verification process is a self-validating system that ensures the material in the vial matches the specifications on paper.
Anatomy of a CoA for 2-Chloro-1-(o-tolyl)ethanone
A typical CoA for a chemical intermediate like 2-Chloro-1-(o-tolyl)ethanone will be structured into several key sections. Below is a representative example, followed by a detailed breakdown of the critical parameters and how to independently verify them.
Table 1: Representative Certificate of Analysis
| Test | Specification | Result |
| Appearance | Colorless to light yellow solid or liquid | Conforms |
| Identity by ¹H-NMR | Conforms to structure | Conforms |
| Purity by HPLC (AUC) | ≥ 98.0% | 99.2% |
| Melting Point | 35-39 °C | 37.5 °C |
| Residual Solvents | Meets USP <467> requirements | Conforms |
Critical Parameter Verification: An Experimental Approach
Trust, but verify. This mantra is the core of good scientific practice. Here, we detail the causality behind experimental choices for verifying the most critical CoA parameters.
Why it's critical: Nuclear Magnetic Resonance (NMR) spectroscopy provides a fingerprint of the molecule's structure. It confirms the connectivity of atoms and the position of substituents on the aromatic ring, which is crucial for distinguishing between ortho-, meta-, and para-isomers.
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds, including our target, and its residual proton signal (at ~7.26 ppm) rarely interferes with the aromatic protons of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H-NMR due to its chemical inertness and single, sharp resonance peak that is upfield from most other organic proton signals.
In-House Verification Protocol: ¹H-NMR of 2-Chloro-1-(o-tolyl)ethanone
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the 2-Chloro-1-(o-tolyl)ethanone sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup:
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 30-degree pulse angle, 2-second relaxation delay).
-
Data Analysis:
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
Integrate all peaks.
-
Compare the observed chemical shifts and splitting patterns to the expected values for the structure.
-
Expected ¹H-NMR Data (in CDCl₃, 400 MHz):
-
~7.5-7.2 ppm (m, 4H): Aromatic protons. The ortho-substitution pattern leads to a complex multiplet.
-
4.68 ppm (s, 2H): Methylene protons (-CH₂Cl). The singlet indicates no adjacent protons.
-
2.45 ppm (s, 3H): Methyl protons (-CH₃). The singlet indicates no adjacent protons.
Why it's critical: HPLC separates the main compound from any impurities, providing a quantitative measure of purity. This is vital for ensuring that side-products from synthesis or degradation products are not present in significant amounts, which could interfere with subsequent reactions or biological assays.
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is the workhorse of HPLC for small organic molecules. Its nonpolar stationary phase effectively retains the moderately polar 2-Chloro-1-(o-tolyl)ethanone.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure that both the main compound and any potential impurities (which may have different polarities) are eluted from the column with good peak shape. A UV detector is chosen because the aromatic ring in the molecule provides strong chromophores that absorb UV light, making it easily detectable.[1][2]
In-House Verification Protocol: HPLC Purity of 2-Chloro-1-(o-tolyl)ethanone
-
Standard and Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL in the mobile phase starting composition (e.g., 50:50 acetonitrile:water).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a solvent blank to identify any system peaks.
-
Inject the sample solution.
-
Calculate the purity based on the area under the curve (AUC) of the main peak relative to the total area of all peaks. Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Part 2: Mastering the Material Safety Data Sheet (MSDS)
The MSDS (or its globally harmonized successor, the SDS) is the cornerstone of laboratory safety. Its verification ensures that you have accurate information to conduct a proper risk assessment and implement appropriate handling procedures.
Key Sections for the Practicing Scientist
While all sections of an MSDS are important, the following are of most immediate relevance for daily laboratory work with 2-Chloro-1-(o-tolyl)ethanone:
-
Section 2: Hazards Identification: This section provides a quick overview of the potential dangers. For this compound, expect to see warnings for skin corrosion/irritation, serious eye damage, and potential respiratory irritation.[3]
-
Section 4: First-Aid Measures: Crucial for emergency preparedness.
-
Section 7: Handling and Storage: This dictates day-to-day lab practice. For this compound, it will specify handling in a well-ventilated area (fume hood), avoiding contact with skin and eyes, and storing in a tightly closed container in a cool, dry place.
-
Section 8: Exposure Controls/Personal Protection: This section details the necessary Personal Protective Equipment (PPE). For 2-Chloro-1-(o-tolyl)ethanone, this will include safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Authoritative Cross-Referencing
Do not rely solely on the supplier's MSDS. Cross-reference the hazard information with authoritative public databases. This provides a layer of validation and may reveal more comprehensive toxicological data.
Table 2: Authoritative Safety Data Cross-Referencing
| Database | Information Provided |
| PubChem (National Library of Medicine) | Aggregated GHS classifications, toxicity data, and links to original research. |
| ECHA (European Chemicals Agency) | Detailed classification and labeling information submitted under REACH regulations. |
Part 3: A Comparative Analysis: Ortho- vs. Para- Isomers
Positional isomers, such as 2-Chloro-1-(o-tolyl)ethanone and 2-Chloro-1-(p-tolyl)ethanone, often exhibit different physical and chemical properties due to the different spatial arrangement of their functional groups. Understanding these differences is key for experimental design and troubleshooting.
Table 3: Comparison of 2-Chloro-1-(o-tolyl)ethanone and 2-Chloro-1-(p-tolyl)ethanone
| Property | 2-Chloro-1-(o-tolyl)ethanone (ortho-) | 2-Chloro-1-(p-tolyl)ethanone (para-) | Significance for the Researcher |
| Melting Point | ~37.5 °C | ~57.5 °C[4] | The para-isomer is a solid at room temperature, while the ortho-isomer may be a low-melting solid or liquid, affecting how it is weighed and transferred. |
| Symmetry & Packing | Less symmetrical, leading to less efficient crystal packing. | More symmetrical, allowing for more efficient packing in the crystal lattice. | The higher melting point of the para-isomer is a direct result of its symmetry. This can also affect solubility, with the less stable crystal form (ortho) often being more soluble in a given solvent.[5] |
| Reactivity | The ortho-position of the methyl group may cause steric hindrance, potentially slowing down reactions at the adjacent carbonyl group or chloromethyl group.[6] | The para-position of the methyl group exerts minimal steric hindrance on the reactive sites, potentially leading to faster reaction kinetics compared to the ortho-isomer. | When using these compounds as building blocks, the choice of isomer can significantly impact reaction rates and yields. A reaction that works well with the para-isomer might require more forcing conditions for the ortho-isomer. |
| ¹H-NMR (Aromatic Region) | Complex, overlapping multiplet for the 4 aromatic protons due to their distinct chemical environments. | Two distinct doublets (an AA'BB' system) for the 4 aromatic protons, characteristic of a 1,4-disubstituted benzene ring. This simpler spectrum can make structural confirmation more straightforward. | The distinct NMR patterns provide an unambiguous way to differentiate between the two isomers, which is a critical quality control check. |
Visualizing the Workflow
To ensure a systematic approach to quality control, the following workflow is recommended.
Caption: Workflow for CoA and MSDS verification.
Conclusion
The rigorous verification of the Certificate of Analysis and Material Safety Data Sheet is not a bureaucratic hurdle but a fundamental scientific responsibility. By implementing in-house experimental checks for identity and purity, and cross-referencing safety information with authoritative databases, researchers can mitigate risks, ensure the validity of their results, and build a robust foundation for their scientific endeavors. The subtle yet significant differences between isomers like 2-Chloro-1-(o-tolyl)ethanone and its para- counterpart underscore the importance of this diligence; what may seem like a minor detail on paper can have a profound impact in the laboratory.
References
- Echemi. (n.d.). 2-CHLORO-1,2-DI-P-TOLYL-ETHANONE Safety Data Sheets.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem Compound Database.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Chloro-1-p-tolyl-ethanone | 4209-24-9.
- Filo. (2025, March 23). Why is ortho chloro toluene more stable than para chloro toluene.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-1-p-tolyl-ethanone | CAS 4209-24-9.
- Quora. (2018, October 22). Which is more stable, o-chlorotoluene or p-chlorotoluene?.
- Sigma-Aldrich. (n.d.). 2-Chloro-1-(2-chlorophenyl)ethanone | 4209-25-0.
- University of Regensburg. (n.d.). Chemical shifts.
- University of Rochester. (n.d.). NMR Chemical Shifts.
- Benchchem. (n.d.). A Comparative Analysis of the Toxicity of Ortho-, Meta-, and Para-Chloroaniline Isomers.
- Infinity Learn. (2026, February 5). ortho – Chloro toluene and para-chloro toluene differ in their melting points.Statement-II: Chlorobenzene is more reactive than benzene towards Electrophilic substitution.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-1-(p-tolyl)ethan-1-one 4209-24-9.
- IUCrData. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- ChemicalBook. (n.d.). 4209-24-9(2-Chloro-1-p-tolyl-ethanone) Product Description.
- Briti Scientific. (n.d.). 2-chloro-1-(4-fluorophenyl)-2-phenylethan-1-one. - Certificate of Analysis.
- NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine.
- Chromatography Forum. (2012, November 9). How to design a purity test using HPLC.
- BLDpharm. (n.d.). 4209-23-8|2-Chloro-1-(o-tolyl)ethanone.
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Agilent. (n.d.). Use of 2D-Liquid Chromatography in GMP Regulated Laboratories.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the -.
- MDPI. (2022, February 24). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
- Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 2. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4209-24-9 CAS MSDS (2-Chloro-1-p-tolyl-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Statement–I: ortho – Chloro toluene and para-chloro toluene differ in their melting points.Statement-II: Chlorobenzene is more reactive than benzene towards Electrophilic substitution. [infinitylearn.com]
- 6. quora.com [quora.com]
Safety Operating Guide
2-Chloro-1-(2-methylphenyl)ethanone proper disposal procedures
This guide outlines the authoritative, field-proven disposal procedures for 2-Chloro-1-(2-methylphenyl)ethanone (also known as
This compound is a structural analogue of Chloroacetophenone (CN gas) , a potent lachrymator (tear gas) and alkylating agent. Disposal must be handled with extreme caution to prevent accidental release of lachrymatory vapors, which can evacuate a facility.
Part 1: Chemical Identity & Hazard Profile
Before initiating any disposal workflow, verify the material identity and understand the specific hazards that dictate the disposal path.
| Property | Details |
| Chemical Name | 2-Chloro-1-(2-methylphenyl)ethanone |
| Synonyms | |
| CAS Number | 39090-62-9 (Verify against specific vendor SDS; isomers vary) |
| Primary Hazard | Lachrymator (Induces severe eye/respiratory irritation), Skin Corrosive , Acute Toxicant |
| Reactivity | Alkylating Agent . Reacts violently with strong oxidizers and bases. Hydrolyzes in water to form HCl. |
| RCRA Status | Not P- or U-listed specifically, but regulated as Characteristic Hazardous Waste (D003 - Reactive/Toxic Gas Potential, D001 - Ignitable if in solvent). |
Part 2: Immediate Safety & Engineering Controls
CRITICAL WARNING: Do not handle this material on an open bench. A single grain of dust or a micro-droplet can contaminate an entire lab atmosphere.
-
Engineering Controls: All transfers and waste packaging must occur inside a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE:
-
Respiratory: If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters is mandatory.
-
Skin: Double-gloving is required. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield/4H or heavy-duty Butyl Rubber (standard nitrile is permeable to alkyl halides over time).
-
Eyes: Chemical splash goggles (if not using a full-face respirator).
-
Part 3: Waste Classification & Segregation
Proper segregation prevents dangerous reactions in the waste stream.
Decision Logic: Waste Categorization
Use this logic to determine the correct waste stream for your material.
Figure 1: Waste Stream Decision Matrix for Lachrymatory Agents.
Segregation Rules
-
DO NOT MIX with oxidizers (e.g., Nitric acid, Peroxides) – Risk of explosion.
-
DO NOT MIX with strong bases (e.g., Sodium Hydroxide) in the waste container – Risk of exothermic polymerization or rapid gas evolution.
-
SEPARATE from general organic solvents if possible to prevent accidental evaporation of the lachrymator.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid or Stock Solution (Lab Pack)
Best for: Expired chemicals, excess synthesis products.
-
Primary Containment: Keep the material in its original glass container if possible. If the cap is cracked, place the entire bottle into a slightly larger clear glass jar or high-density polyethylene (HDPE) wide-mouth jar.
-
Secondary Containment (The "Overpack"): Place the primary container into a heavy-duty, clear zip-lock bag.
-
Why? This prevents vapors from escaping if the lid loosens during transport.
-
-
Labeling: Affix a hazardous waste tag to the outermost container.
-
Must Read: "Hazardous Waste - 2-Chloro-1-(2-methylphenyl)ethanone."
-
Hazard Checkboxes: Toxic, Corrosive, Lachrymator (Write this in bold).
-
-
Storage: Store in the "Toxic" or "Organic" satellite accumulation area inside a fume hood until pickup.
Scenario B: Spill Cleanup & Deactivation
Best for: Accidental release on benchtop or floor.
Decontamination Solution Chemistry:
The most effective method to neutralize
-
Formula: 10% Sodium Carbonate (
) + 5% Sodium Thiosulfate ( ) in a 50:50 Ethanol/Water mixture. -
Mechanism:[1][2][3][4][5][6] The carbonate buffers the solution, while the thiosulfate acts as the nucleophile to displace the chlorine atom.
Figure 2: Emergency Spill Response Workflow.
Procedure:
-
Cover: Gently lay absorbent pads (pig mats) over the spill to prevent vapor release. Do not wipe initially (this aerosolizes the chemical).
-
Deactivate: Pour the Decontamination Solution gently over the pads. Allow to sit for 30 minutes .
-
Clean: Collect the soaked pads into a heavy hazardous waste bag. Wipe the surface again with the decon solution, then water.
-
Disposal: Label the bag as "Debris contaminated with Lachrymator (Neutralized)" and manage as hazardous waste.
Part 5: Regulatory Compliance (US Focus)
-
EPA (RCRA): While not explicitly P-listed, this waste must be characterized. If the waste liquid has a flashpoint <60°C (due to solvents), it is D001 .[1] If pH <2 or >12.5, it is D002 .[1][8] Due to toxicity, it is prudent to manage it as if it were a listed toxic waste.
-
DOT (Department of Transportation):
-
Shipping Name: Corrosive solid, toxic, n.o.s. (contains 2-Chloro-1-(2-methylphenyl)ethanone).
-
UN Number: UN 2923 (Solid) or UN 2922 (Liquid).
-
Packing Group: II or I (High Danger).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12539102, 1-(2-Chloro-5-methylphenyl)ethanone. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Retrieved from [Link]
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
